NM-3
Description
2-(8-Hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propionic acid has been reported in Streptomyces eurocidicus with data available.
Isocoumarin this compound is an orally bioavailable antiangiogenic isocoumarin with potential antineoplastic activity. this compound inhibits vascular endothelial growth factor (VEGF), a pro-angiogenic growth factor, thereby inhibiting endothelial cell proliferation. This agent also induces apoptosis by a mechanism involving reactive oxygen species. (NCI04)
a synthetic derivative of cytogenin; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
181427-78-1 |
|---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
BPZCXUROMKDLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
181427-78-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
isocoumarin NM-3 NM 3 compound NM-3 compound NM3 compound |
Origin of Product |
United States |
Foundational & Exploratory
The Synthetic Origin of Isocoumarin NM-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoumarin NM-3, identified as 3-pentyl-isochromen-1-one, is a synthetic isocoumarin derivative that has been investigated for its cytotoxic activities. Unlike naturally occurring isocoumarins, which are typically secondary metabolites produced by fungi and plants, the origin of this compound lies in laboratory synthesis. This technical guide provides a detailed account of its chemical synthesis, including the experimental protocols, relevant quantitative data, and a visualization of the synthetic pathway.
Synthetic Pathway
The primary route for the synthesis of Isocoumarin this compound is a one-pot Sonogashira reaction followed by an intramolecular cyclization. This method offers an efficient and direct approach to 3-substituted isocoumarins from readily available starting materials.
The overall synthetic transformation is as follows:
Caption: Synthetic workflow for Isocoumarin this compound.
Experimental Protocols
The synthesis of 3-pentyl-isochromen-1-one (this compound) is achieved through a palladium and copper co-catalyzed cross-coupling reaction. The following protocol is based on established methodologies for the synthesis of 3-substituted isocoumarins.
Materials:
-
2-Iodobenzoic acid
-
1-Heptyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., ethanol or DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere apparatus (e.g., nitrogen or argon)
Procedure:
-
To a solution of 2-iodobenzoic acid in the chosen anhydrous solvent under an inert atmosphere, add triethylamine, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride.
-
To this mixture, add 1-heptyne dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure 3-pentyl-isochromen-1-one.
Data Presentation
Table 1: Synthesis and Cytotoxicity Data for Isocoumarin this compound
| Compound Name | IUPAC Name | Starting Materials | Yield (%) | Cytotoxicity (IC₅₀) against HL-60 cells (µM)[1] |
| Isocoumarin this compound | 3-pentyl-isochromen-1-one | 2-Iodobenzoic acid, 1-Heptyne | 40-95 | 40[1] |
Table 2: Spectroscopic Data for Isocoumarin this compound
| Technique | Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
Note: While the synthesis and biological activity of Isocoumarin this compound have been reported, detailed public spectroscopic data was not available in the searched resources. Researchers would typically confirm the structure using these methods after synthesis.
Signaling Pathways and Logical Relationships
The primary reported biological activity of Isocoumarin this compound is its cytotoxicity against the human leukaemia cell line HL-60.[1] The exact mechanism of action and the specific signaling pathways affected by this compound have not been extensively detailed in the available literature. Further research would be required to elucidate the molecular targets and downstream effects that lead to its cytotoxic outcome.
A generalized logical workflow for investigating the mechanism of action could be represented as follows:
Caption: Experimental workflow for mechanism of action studies.
Conclusion
Isocoumarin this compound (3-pentyl-isochromen-1-one) is a synthetically derived compound with demonstrated cytotoxic properties. Its origin is not from a natural biosynthetic pathway but rather from a well-defined chemical synthesis, primarily the Sonogashira cross-coupling reaction. This guide provides the foundational technical information for the synthesis and initial biological characterization of this molecule, which can serve as a basis for further research in drug development and medicinal chemistry.
References
An In-depth Technical Guide to Isocoumarin NM-3: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoumarin NM-3 is a synthetic derivative of the isocoumarin class of lactones, recognized for its potent biological activities, particularly in the realms of angiogenesis inhibition and apoptosis induction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanism of action in relevant signaling pathways. Detailed experimental protocols from key studies are provided to facilitate further research and development.
Chemical Structure and Properties
Isocoumarin this compound, scientifically known as 2-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propanoic acid, is a small molecule with a complex and specific stereochemistry that is crucial for its biological activity.
Chemical Structure:
Figure 1: Chemical structure of Isocoumarin this compound.
Physicochemical Properties
A summary of the key chemical and physical properties of Isocoumarin this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propanoic acid | [1] |
| Synonyms | This compound, Isocoumarin this compound | [1][2] |
| CAS Number | 181427-78-1 | [3] |
| Molecular Formula | C₁₃H₁₂O₆ | [3] |
| Molecular Weight | 264.23 g/mol | [1] |
| SMILES String | CC(C1=CC2=C(C(=O)O1)C(=C(C=C2)OC)O)C(=O)O | |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO (27.5 mg/mL, 104.08 mM with sonication) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Biological Activity and Mechanism of Action
Isocoumarin this compound exhibits significant anti-cancer properties primarily through the inhibition of angiogenesis and the induction of apoptosis in tumor cells.
Inhibition of Angiogenesis
This compound has been demonstrated to be a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This activity is crucial for its anti-tumor effects, as tumors require a dedicated blood supply to grow and metastasize.
Experimental Evidence:
-
Mouse Dorsal Air Sac Assay: In a key study by Nakashima et al. (1999), this compound was shown to inhibit S180 cell-induced angiogenesis in a mouse dorsal air sac model.[3] This experiment is a standard in vivo method to assess angiogenic and anti-angiogenic substances.
Signaling Pathways Involved:
This compound exerts its anti-angiogenic effects by modulating the signaling of several key growth factors involved in blood vessel formation:
-
Vascular Endothelial Growth Factor (VEGF): this compound has been shown to inhibit the activity of VEGF, a potent angiogenic factor.[2] By doing so, it can suppress the proliferation and migration of endothelial cells, which are critical steps in the formation of new blood vessels.
-
Transforming Growth Factor-beta (TGF-β): this compound can also modulate the TGF-β signaling pathway, which plays a complex role in angiogenesis.
-
Angiopoietin-2 (Ang-2): The interaction of this compound with the angiopoietin/Tie2 signaling axis, specifically by affecting Ang-2 levels, contributes to its anti-angiogenic properties.
Figure 2: Simplified diagram of VEGF signaling pathway inhibition by Isocoumarin this compound.
Induction of Apoptosis
Beyond its anti-angiogenic effects, Isocoumarin this compound can directly induce apoptosis, or programmed cell death, in cancer cells. This dual mechanism of action makes it a promising candidate for cancer therapy.
Experimental Evidence:
-
Gastric Cancer Cell Lines: Studies on human gastric cancer cell lines have shown that this compound can induce apoptosis.[3] This is often assessed through techniques like TUNEL assays, which detect DNA fragmentation characteristic of apoptotic cells, and Western blotting for key apoptotic proteins.
Signaling Pathways Involved:
The pro-apoptotic activity of this compound is linked to the modulation of key regulatory proteins in the apoptotic cascade.
Figure 3: Proposed mechanism of apoptosis induction by Isocoumarin this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for Isocoumarin this compound. For precise experimental conditions, it is imperative to consult the original research articles.
Mouse Dorsal Air Sac Assay for Angiogenesis Inhibition
This in vivo assay is a standard method to evaluate the effect of a compound on angiogenesis.
Principle: Tumor cells that secrete angiogenic factors are implanted in a chamber which is then placed in a surgically created air sac on the back of a mouse. The growth of new blood vessels into the chamber is then quantified.
Generalized Protocol (based on Nakashima et al., 1999):
-
Animal Model: Male ICR mice (or other appropriate strain), typically 5-6 weeks old.
-
Cell Line: Sarcoma 180 (S180) cells, which are known to induce a strong angiogenic response.
-
Chamber Implantation:
-
A millipore chamber containing a suspension of S180 cells (e.g., 1 x 10⁶ cells) is prepared.
-
A dorsal air sac is created in the mice by subcutaneous injection of air.
-
The chamber is implanted into the air sac.
-
-
Compound Administration:
-
Isocoumarin this compound is administered, typically orally or via intraperitoneal injection, at various doses (e.g., 1, 3, 10 mg/kg/day) for a defined period (e.g., 5-7 days).
-
A control group receives the vehicle alone.
-
-
Quantification of Angiogenesis:
-
After the treatment period, the mice are euthanized, and the chambers are removed.
-
The degree of angiogenesis is assessed by measuring the area of newly formed blood vessels on the surface of the chamber, often using image analysis software.
-
Alternatively, the hemoglobin content of the tissue surrounding the chamber can be quantified as an indirect measure of vascularization.
-
In Vitro Apoptosis Assay in Gastric Cancer Cells
This assay is used to determine the ability of a compound to induce programmed cell death in cultured cancer cells.
Principle: Apoptosis is characterized by specific morphological and biochemical changes, including DNA fragmentation and activation of caspases. These changes can be detected using various laboratory techniques.
Generalized Protocol:
-
Cell Culture:
-
Human gastric cancer cell lines (e.g., SGC-7901) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Isocoumarin this compound for different time points (e.g., 24, 48, 72 hours).
-
A control group is treated with the vehicle (e.g., DMSO) alone.
-
-
Detection of Apoptosis:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation.
-
After treatment, cells are fixed and permeabilized.
-
The cells are then incubated with a mixture of TdT enzyme and fluorescently labeled dUTP.
-
The incorporated fluorescence is visualized and quantified using fluorescence microscopy or flow cytometry.
-
-
Western Blot Analysis for Caspases: This method detects the activation of key apoptotic proteins.
-
Cell lysates are prepared from treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for cleaved (active) forms of caspases (e.g., caspase-3, caspase-9) and PARP.
-
The protein bands are visualized using chemiluminescence.
-
-
Figure 4: General experimental workflows for assessing the biological activity of Isocoumarin this compound.
Conclusion
Isocoumarin this compound is a promising preclinical candidate with a well-defined chemical structure and significant anti-cancer properties. Its dual action of inhibiting angiogenesis and inducing apoptosis, mediated through the modulation of key signaling pathways such as VEGF, TGF-β, and angiopoietin-2, makes it a molecule of high interest for further investigation and development in oncology. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.
References
Isocoumarin NM-3: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isocoumarin derivative NM-3, identified as 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid, has demonstrated significant anti-cancer properties by inducing lethality in human carcinoma cells. The core mechanism of action revolves around the generation of reactive oxygen species (ROS), which triggers a cascade of downstream cellular events culminating in cell death. This technical guide provides a comprehensive overview of the experimental evidence detailing the mechanism of action of this compound, including its effects on cell viability, cell cycle progression, and the induction of apoptotic and necrotic pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate reproducibility and further investigation by the scientific community.
Core Mechanism of Action: Induction of Reactive Oxygen Species (ROS)
The primary mechanism by which this compound exerts its cytotoxic effects on cancer cells is through the generation of intracellular ROS.[1] This increase in ROS disrupts the cellular redox balance, leading to oxidative stress and subsequent activation of downstream signaling pathways that promote cell death.
Signaling Pathway Induced by this compound
The accumulation of ROS initiated by this compound treatment triggers a signaling cascade that varies depending on the cellular context of the cancer cell line. A key event is the upregulation of the tumor suppressor protein p53.[1] Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.[1] The culmination of this pathway leads to distinct modes of cell death in different cancer cell types.
DOT Code for Signaling Pathway Diagram
Caption: Signaling pathway of Isocoumarin this compound in carcinoma cells.
Quantitative Data Summary
The cytotoxic and mechanistic effects of this compound have been quantified across various human carcinoma cell lines. The following tables summarize the key quantitative findings.
Table 1: Clonogenic Survival of Human Carcinoma Cells Treated with this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Percent Survival (relative to control) |
| MCF-7 | Breast | 100 | 24 | ~50% |
| ZR-75-1 | Breast | 100 | 24 | ~40% |
| PA-1 | Ovarian | 100 | 24 | ~35% |
| HeLa | Cervical | 100 | 24 | ~25% |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2-M Phase |
| Control (24h) | 55% | 35% | 10% |
| 100 µM this compound (24h) | 75% | 15% | 10% |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Lines: Human breast adenocarcinoma (MCF-7, ZR-75-1), human ovarian teratocarcinoma (PA-1), and human cervical adenocarcinoma (HeLa) cells were used.
-
Media: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound.
-
Cell Seeding: Cells were seeded in 60-mm tissue culture dishes at a density of 500 cells/dish.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 100 µM) or vehicle control (DMSO).
-
Incubation: Cells were incubated with the treatment for 24 hours.
-
Colony Formation: The drug-containing medium was then removed, and cells were washed with phosphate-buffered saline (PBS) and incubated in fresh, drug-free medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed with methanol and stained with 0.5% crystal violet. Colonies containing 50 or more cells were counted.
-
Data Analysis: The surviving fraction was calculated as the (number of colonies formed / number of cells seeded) for treated cells, normalized to the plating efficiency of control cells.
DOT Code for Clonogenic Survival Assay Workflow
Caption: Workflow for the clonogenic survival assay.
Detection of Reactive Oxygen Species (ROS)
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Cell Seeding: Cells were seeded in 6-well plates and allowed to attach overnight.
-
Loading with DCF-DA: The medium was removed, and cells were incubated with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.
-
Treatment: Cells were then washed with PBS and treated with 100 µM this compound or vehicle control in fresh medium.
-
Fluorescence Measurement: After 1 hour of treatment, cells were washed with PBS, trypsinized, and resuspended in PBS. The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), was measured using a flow cytometer with excitation at 488 nm and emission at 525 nm.
Western Blot Analysis for p53 and p21
-
Cell Lysis: MCF-7 cells were treated with 100 µM this compound for 24 hours. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30-50 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: MCF-7 cells were treated with 100 µM this compound or vehicle control for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2-M phases of the cell cycle were determined using cell cycle analysis software.
Apoptosis and Necrosis Detection
The mode of cell death was determined by analyzing cellular morphology and using specific cell death assays.
-
Morphological Assessment: Cells were treated with this compound and observed under a phase-contrast microscope for characteristic features of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).
-
Apoptosis Assay (PA-1 and HeLa cells): Apoptosis was confirmed in these cell lines through methods such as Annexin V/PI staining followed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Necrotic Cell Death (MCF-7 and ZR-75-1 cells): The predominant mode of cell death in these cell lines was identified as necrosis, characterized by the loss of membrane integrity, which can be assessed by assays such as the trypan blue exclusion assay or the release of lactate dehydrogenase (LDH).
Conclusion
Isocoumarin this compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the induction of ROS. This leads to the activation of the p53-p21 pathway, resulting in G1-S phase cell cycle arrest and subsequent cell death through either apoptosis or necrosis, depending on the cancer cell type. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel cancer therapies targeting oxidative stress pathways.
References
The Multifaceted Biological Activities of Isocoumarin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isocoumarins, a class of naturally occurring lactones, and their synthetic derivatives have emerged as a significant area of interest in medicinal chemistry and drug discovery. Possessing a 1H-2-benzopyran-1-one core structure, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of isocoumarin derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into the underlying signaling pathways.
Anticancer Activity
Isocoumarin derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Quantitative Data: Anticancer Activity of Isocoumarin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isocoumarin derivatives against various cancer cell lines. This data highlights the potential of these compounds as scaffolds for the development of novel anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isocoumarin Derivative A | MCF-7 (Breast) | 8.30 | [1] |
| Isocoumarin Derivative B | MCF-7 (Breast) | 11.29 | [2] |
| Isocoumarin Derivative C | HCT-116 (Colon) | 1.28 | [3] |
| Isocoumarin Derivative D | HepG2 (Liver) | 3.74 | [3] |
| Isocoumarin Derivative E | A549 (Lung) | 5.18 | [3] |
| Isocoumarin-triazole hybrid | PC3 (Prostate) | 0.34 | [3] |
| Coumarin-pyrazole hybrid | DU-145 (Prostate) | 7 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4][5]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isocoumarin derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the isocoumarin derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Several isocoumarin derivatives have been reported to possess significant activity against a range of pathogenic bacteria and fungi.[7] Their ability to inhibit microbial growth makes them promising candidates for the development of new antimicrobial agents.
Quantitative Data: Antimicrobial Activity of Isocoumarin Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isocoumarin derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Paepalantine | Staphylococcus aureus | 12.5 | [8] |
| Isocoumarin Derivative F | Escherichia coli | 25 | [9] |
| Isocoumarin Derivative G | Candida albicans | 10 | [9] |
| Isocoumarin Derivative H | Aspergillus niger | 50 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Isocoumarin derivative stock solution
-
Sterile saline or PBS
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[12] This is then further diluted to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the isocoumarin stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard 100 µL from the last well. This creates a range of decreasing concentrations of the compound.[13]
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.[13] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[10]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the isocoumarin derivative that shows no visible growth (no turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[11]
Anti-inflammatory Activity
Isocoumarin derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Quantitative Data: Anti-inflammatory Activity of Isocoumarin Derivatives
The following table summarizes the IC50 values of selected isocoumarin derivatives for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Assay | IC50 (µM) | Reference |
| Setosphamarin A | NO Inhibition (J774A.1 cells) | 35.79 | [14] |
| Setosphamarin B | NO Inhibition (J774A.1 cells) | 23.17 | [14] |
| Isocoumarin Derivative I | NO Inhibition (RAW 264.7 cells) | 15.8 | [9] |
| Isocoumarin Derivative J | COX-2 Inhibition | 6.51 | [9] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[15]
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Isocoumarin derivative stock solution
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isocoumarin derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours to induce NO production.
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.[15]
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100 The IC50 value is then determined from the dose-response curve.
Enzyme Inhibitory Activity
Isocoumarin derivatives have been shown to inhibit various enzymes, with acetylcholinesterase (AChE) being a notable target. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity
The following table presents the IC50 values of selected isocoumarin derivatives for the inhibition of acetylcholinesterase.
| Compound | Enzyme | IC50 (µM) | Reference |
| Isocoumarin Derivative K | Acetylcholinesterase | 4.4 | [16] |
| Isocoumarin Derivative L | Acetylcholinesterase | 5.6 | [16] |
| Isocoumarin Derivative M | Acetylcholinesterase | 6.9 | [16] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity and its inhibition.[17][18][19]
Materials:
-
96-well plates
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Isocoumarin derivative stock solution
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the isocoumarin derivative solution (at various concentrations), and 10 µL of AChE solution. Incubate for 10 minutes at 25°C.[17]
-
DTNB Addition: Add 10 µL of DTNB solution to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution.[17]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of ATCI hydrolysis by AChE) reacts with DTNB.[20]
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100 The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of isocoumarin derivatives are often attributed to their ability to modulate key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer.[21] Many isocoumarin derivatives exert their anti-inflammatory and anticancer effects by inhibiting the activation of NF-κB.[22]
Caption: Inhibition of the NF-κB signaling pathway by isocoumarin derivatives.
Apoptosis Signaling Pathway
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate cancer cells. Isocoumarin derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by isocoumarin derivatives via the intrinsic pathway.
Conclusion
Isocoumarin derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic potential. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and inflammation warrants further investigation. The detailed experimental protocols and insights into their mechanisms of action provided in this guide are intended to facilitate future research and development efforts in this exciting field. Continued exploration of the structure-activity relationships of isocoumarin derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 2. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 18. scribd.com [scribd.com]
- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocoumarin NM-3: A Technical Guide on its Function as a Reactive Oxygen Species Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocoumarin NM-3 has emerged as a promising anti-cancer agent, primarily attributed to its capacity to induce reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role as a ROS inducer and the subsequent cellular consequences. This document synthesizes available data on its effects on cancer cell lines, details relevant experimental protocols, and visualizes the key signaling pathways involved. While the pro-apoptotic and anti-proliferative effects of this compound are well-documented, this guide also highlights the current gaps in publicly available quantitative data, such as precise IC50 values and fold-changes in protein expression for specific cell lines.
Introduction
Isocoumarins are a class of natural and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, this compound has been identified as a potent anti-cancer agent. A key mechanism of its action is the generation of intracellular reactive oxygen species (ROS)[1]. ROS are highly reactive molecules, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, that can induce cellular damage and trigger programmed cell death, or apoptosis, in cancer cells. This guide delves into the technical details of this compound's function as a ROS inducer, providing a resource for researchers in oncology and drug development.
Mechanism of Action: ROS Induction and Cellular Consequences
The primary anti-tumorigenic effect of isocoumarin this compound stems from its ability to elevate intracellular ROS levels. This increase in oxidative stress disrupts cellular homeostasis and activates downstream signaling pathways that culminate in cell death.
Induction of Reactive Oxygen Species
While the precise biochemical reactions through which this compound generates ROS are not fully elucidated in the available literature, it is established that treatment with this compound leads to a significant increase in intracellular ROS. This elevation in ROS is a critical initiating event in its cytotoxic effects on cancer cells.
Activation of the p53 Tumor Suppressor Pathway
The elevated ROS levels induced by this compound trigger the activation of the tumor suppressor protein p53. p53 plays a central role in orchestrating the cellular response to stress, including DNA damage and oxidative stress.
Cell Cycle Arrest at the G1/S Phase
Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs) that are essential for the transition from the G1 to the S phase of the cell cycle. This inhibition leads to a halt in cell cycle progression, preventing cancer cells from replicating their DNA and proliferating.
Induction of Apoptosis
Sustained high levels of ROS and the activation of the p53 pathway ultimately lead to the induction of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic cascade initiated by this compound is ROS-dependent.
Quantitative Data
A comprehensive review of the available literature did not yield specific quantitative data for the IC50 values of this compound in MCF-7, ZR-75-1, PA-1, and HeLa cells, nor for the precise fold-increase in ROS levels or quantitative changes in p53 and p21 protein expression. The following table summarizes the qualitative findings and indicates where quantitative data is needed.
| Parameter | Cell Lines | Effect of this compound Treatment | Quantitative Data (Available/Needed) |
| IC50 | MCF-7, ZR-75-1, PA-1, HeLa | Cytotoxicity and loss of clonogenic survival | Needed |
| ROS Levels | Human Carcinoma Cells | Increased intracellular ROS | Needed (e.g., fold-increase) |
| p53 Expression | Human Carcinoma Cells | Increased expression | Needed (e.g., fold-change) |
| p21 Expression | Human Carcinoma Cells | Increased expression | Needed (e.g., fold-change) |
| Cell Cycle | Human Carcinoma Cells | Arrest at G1/S phase | Needed (e.g., percentage of cells in each phase) |
| Apoptosis | Human Carcinoma Cells | Induction of apoptosis | Needed (e.g., percentage of apoptotic cells) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of isocoumarin this compound.
Cell Viability and Clonogenic Survival Assay
Purpose: To assess the cytotoxic effects of this compound and its impact on the long-term proliferative capacity of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well. The surviving fraction is calculated as (mean number of colonies / number of cells seeded) / (plating efficiency of control).
Measurement of Intracellular ROS
Purpose: To quantify the levels of intracellular ROS generated by this compound treatment.
Protocol (using 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA):
-
Cell Culture: Seed cells in a 96-well plate or on coverslips and treat with this compound for the desired time.
-
DCFH-DA Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The increase in fluorescence intensity in this compound treated cells compared to untreated controls indicates the level of ROS production.
Western Blotting for p53 and p21
Purpose: To determine the effect of this compound on the expression levels of p53 and p21 proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Purpose: To detect and quantify apoptosis in this compound treated cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the action of isocoumarin this compound.
Conclusion and Future Directions
Isocoumarin this compound is a potent inducer of reactive oxygen species in cancer cells, leading to p53-mediated cell cycle arrest and apoptosis. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches to study its effects. A significant gap in the publicly accessible scientific literature is the lack of specific quantitative data on the efficacy and molecular impact of this compound in various cancer cell lines. Future research should focus on determining the precise IC50 values, quantifying the dose-dependent increase in ROS, and measuring the exact changes in the expression of key regulatory proteins like p53 and p21. Such data will be invaluable for the continued development and potential clinical application of isocoumarin this compound as an anti-cancer therapeutic.
References
A Technical Guide to the Natural Sources of Isocoumarin Compounds for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the natural origins of isocoumarin compounds, their biological activities, and the methodologies for their isolation and characterization.
Introduction to Isocoumarins
Isocoumarins (1H-2-benzopyran-1-ones) are a significant class of naturally occurring lactones, isomeric to coumarins, with a reversed lactone moiety.[1] These polyketide-derived secondary metabolites are produced by a wide array of organisms, including fungi, plants, bacteria, and marine life.[1][2][3] Their chemical architecture, often featuring a 3-alkyl or 3-phenyl substitution and potential oxygenation at the C-6 and C-8 positions, gives rise to a vast structural diversity.[4][5] This structural variety is directly linked to their broad spectrum of pharmacological and biological activities, which include antimicrobial, cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[4][5][6] Consequently, the isocoumarin scaffold is a subject of intense interest in medicinal chemistry and drug discovery as a source of novel therapeutic agents.[1][4]
Natural Sources of Isocoumarin Compounds
Isocoumarins have been isolated from a multitude of natural environments. While terrestrial plants and microorganisms are traditional sources, endophytic and marine-derived fungi have emerged as particularly prolific producers of novel and bioactive isocoumarins.[1][4][5]
Fungal Sources
Fungi are a primary and highly diverse source of isocoumarin compounds. Endophytic fungi, which reside within the tissues of living plants, and marine-derived fungi have garnered significant attention for their ability to synthesize structurally unique and biologically active metabolites.[1][7][8] Genera such as Aspergillus and Penicillium are frequently reported as major producers.[1][2][6]
Table 1: Selected Bioactive Isocoumarins from Fungal Sources
| Compound Name | Fungal Source | Biological Activity | Quantitative Data (IC₅₀ / MIC) | Citation(s) |
|---|---|---|---|---|
| Versicoumarin D | Aspergillus versicolor (endophyte) | Cytotoxicity | IC₅₀: 5.8 µM (A549), 8.0 µM (MCF7) | [9] |
| Pestalactone C | Pestalotiopsis sp. (endophyte) | Antifungal | MIC₅₀: 3.49 µg/mL (Candida glabrata) | [10] |
| 7-hydroxyoospolactone | Paraphoma sp. (marine-derived) | Antibacterial | MIC: 12.5 µg/mL (S. aureus) | [11][12] |
| Parapholactone | Paraphoma sp. (marine-derived) | Antibacterial | MIC: 12.5 µg/mL (S. aureus) | [11][12] |
| Asperentin B | Aspergillus sydowii (marine-derived) | PTP1B Inhibition | IC₅₀: 2.05 µM | [4] |
| Versicoumarins A | Aspergillus versicolor (endophyte) | Cytotoxicity | IC₅₀: 3.8 µM (A549), 4.0 µM (MCF7) | [5] |
| Aspergifuranone | Aspergillus sp. 16-5B (mangrove endophyte) | α-glucosidase Inhibition | IC₅₀: 9.05 µM | [8] |
| Monocerin | Microdochium bolleyi (endophyte) | Antifungal, Antibacterial, Antialgal | Good activity reported |[13] |
Plant Sources
Higher plants are another important reservoir of isocoumarins, particularly dihydroisocoumarins.[3][14] These compounds are often found in roots, leaves, and bark and contribute to the plant's defense mechanisms and medicinal properties.[14] The family Hydrangeaceae is particularly well-known for producing phenyldihydroisocoumarins like hydrangenol and phyllodulcin.[14]
Table 2: Selected Bioactive Isocoumarins from Plant Sources
| Compound Name | Plant Source | Family | Biological Activity | Quantitative Data (IC₅₀) | Citation(s) |
|---|---|---|---|---|---|
| Agrimonolide | Agrimonia pilosa | Rosaceae | α-glucosidase Inhibition | IC₅₀: 24.2 µM | [15] |
| Desmethylagrimonolide | Agrimonia pilosa | Rosaceae | α-glucosidase Inhibition | IC₅₀: 37.4 µM | [15] |
| Hydrangenol | Hydrangea macrophylla | Hydrangeaceae | Antiallergic | Activity reported | [14] |
| Phyllodulcin | Hydrangea macrophylla | Hydrangeaceae | Sweet taste, Antiallergic | Activity reported | [14] |
| 4'-methoxyferalolide | Aloe vera | Asphodelaceae | Not specified | N/A |[16] |
Other Natural Sources
Beyond fungi and plants, isocoumarins are also produced by bacteria, particularly soil-dwelling Actinomycetes, as well as insects and other marine organisms.[1][3][17] These sources, while less explored than fungi, represent a promising frontier for the discovery of new isocoumarin structures.[17]
Biosynthesis of Isocoumarins
The biosynthesis of isocoumarins in fungi primarily follows the polyketide synthase (PKS) pathway.[4][18] This process begins with the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain then undergoes a series of cyclization and reduction reactions, ultimately leading to the formation of the characteristic isocoumarin lactone ring.[4][19]
Biological Activities and Therapeutic Potential
Isocoumarins exhibit a wide range of biological activities, making them attractive candidates for drug development. Their mechanisms of action are varied and target different cellular pathways and processes.
Experimental Protocols
The isolation and identification of isocoumarins from natural sources is a multi-step process requiring careful extraction and sophisticated analytical techniques.
General Workflow for Isolation and Identification
Detailed Methodologies
5.2.1 Fungal Culture and Extraction
-
Inoculation and Fermentation: The selected fungal strain (e.g., Paraphoma sp.) is cultured on a suitable solid or liquid medium (e.g., rice medium, potato dextrose broth). Fermentation is carried out under controlled temperature and agitation for a period of several weeks to allow for the production of secondary metabolites.[11][20]
-
Extraction: The fungal biomass and/or fermentation broth is repeatedly extracted with an organic solvent such as ethyl acetate (EtOAc), methylene chloride (CH₂Cl₂), or acetone.[1] The organic phases are combined and concentrated under reduced pressure to yield a crude extract.[1]
5.2.2 Chromatographic Isolation and Purification
-
Initial Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) on silica gel, using a gradient solvent system (e.g., n-hexane-EtOAc, followed by CH₂Cl₂-MeOH) to separate the extract into several fractions based on polarity.[1]
-
Further Separation: Fractions showing bioactivity or interesting profiles on Thin Layer Chromatography (TLC) are further purified.[1] This often involves gel filtration chromatography (e.g., Sephadex LH-20) to separate compounds by size, followed by repeated column chromatography on silica gel or reversed-phase (RP-18) material.[1][11]
-
Final Purification: High-Performance Liquid Chromatography (HPLC), often on a semi-preparative scale, is employed as the final step to obtain pure compounds (>95% purity).[1][21]
5.2.3 Structural Elucidation
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental formula of the isolated compound.[11][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the chemical structure.[23][24]
-
1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.[24]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton and placement of substituents.[11][16][24]
-
-
Electronic Circular Dichroism (ECD): For chiral compounds, experimental ECD spectra are compared with calculated spectra to determine the absolute stereochemistry.[11][12]
Conclusion
Natural sources, particularly endophytic and marine-derived fungi, represent a rich and underexplored repository of structurally diverse and biologically potent isocoumarin compounds. Their wide range of pharmacological activities, from anticancer to antimicrobial, positions them as valuable lead structures in modern drug discovery programs. The systematic application of advanced chromatographic and spectroscopic techniques is essential for the successful isolation, purification, and characterization of these promising natural products, paving the way for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 5. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Isocoumarin derivatives from the endophytic fungus, Pestalotiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Isocoumarin Analogues from the Marine-Derived Fungus Paraphoma sp. CUGBMF180003 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Isocoumarin Analogues from the Marine-Derived Fungus Paraphoma sp. CUGBMF180003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of Isocoumarins and Flavonoids as α-Glucosidase Inhibitors from Agrimonia pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. antibacterial-compounds-of-actinomycetes-isolated-from-altitude-soils - Ask this paper | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. New Isocoumarins from the Marine Fungus Phaeosphaeriopsis sp. WP-26 [mdpi.com]
- 21. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-biostructure.com [creative-biostructure.com]
Unveiling the Spectroscopic Signature of Isocoumarin NM-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isocoumarin NM-3, scientifically known as 2-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propanoic acid, is a synthetic isocoumarin derivative that has garnered significant interest in the scientific community for its potential as an anti-angiogenic and antitumor agent. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, alongside the fundamental experimental protocols for data acquisition.
Spectroscopic Data Summary
The unique molecular structure of Isocoumarin this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Isocoumarin this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in publicly accessible resources |
Table 2: ¹³C NMR Spectroscopic Data for Isocoumarin this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in publicly accessible resources |
Mass Spectrometry (MS)
Table 3: Mass Spectrometric Data for Isocoumarin this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| Electrospray Ionization (ESI) | 265.07 [M+H]⁺ (Calculated for C₁₃H₁₃O₆⁺) | Protonated Molecule |
| 263.05 [M-H]⁻ (Calculated for C₁₃H₁₁O₆⁻) | Deprotonated Molecule |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for Isocoumarin this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in publicly accessible resources | O-H stretch (phenolic and carboxylic acid) |
| Data not available in publicly accessible resources | C=O stretch (lactone) |
| Data not available in publicly accessible resources | C=O stretch (carboxylic acid) |
| Data not available in publicly accessible resources | C=C stretch (aromatic) |
| Data not available in publicly accessible resources | C-O stretch |
Note: Characteristic IR absorption bands are predicted based on the functional groups present in the molecule. Specific experimental values are not available in the surveyed public literature.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for unambiguous compound identification and structural elucidation. Below are detailed methodologies for the key spectroscopic techniques.
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of Isocoumarin this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of Isocoumarin this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of proton signals.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a ¹³C spectrum with proton decoupling (e.g., using a WALTZ-16 sequence).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and elemental composition of Isocoumarin this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of Isocoumarin this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition:
-
Operate the ESI source in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Perform high-resolution mass measurement to determine the accurate mass and subsequently the elemental formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Isocoumarin this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of Isocoumarin this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel or synthesized compound like Isocoumarin this compound.
Caption: Workflow for Spectroscopic Characterization.
Isocoumarin NM-3: A Technical Guide to its Interruption of the VEGF Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocoumarin NM-3 is a novel, orally bioavailable anti-angiogenic agent that has demonstrated promising activity in preclinical and early clinical settings. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role as an inhibitor of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and development of this compound.
Introduction to Isocoumarin this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The VEGF signaling pathway is a master regulator of angiogenesis. Vascular Endothelial Growth Factor-A (VEGF-A) binds to and activates the VEGF Receptor-2 (VEGFR-2), a receptor tyrosine kinase expressed on endothelial cells. This activation triggers a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, survival, and the formation of new vascular structures.
Isocoumarin this compound, a derivative of the natural product cytogenin, has emerged as a potent inhibitor of angiogenesis.[1] It has been shown to be cytotoxic to human umbilical vein endothelial cells (HUVECs) and to inhibit their migration.[1][] Preclinical studies have demonstrated its efficacy in reducing neovascularization in in vivo models, such as the Matrigel plug assay.[1] Furthermore, this compound has completed Phase I clinical trials, highlighting its potential as a therapeutic agent.[3][4] This guide delves into the specifics of how this compound exerts its anti-angiogenic effects by targeting the VEGF signaling pathway.
Quantitative Data on the Bioactivity of Isocoumarin this compound
The following tables summarize the available quantitative data on the inhibitory effects of Isocoumarin this compound on key processes related to angiogenesis and the VEGF signaling pathway.
| Assay | Cell Type/System | Endpoint | This compound Concentration/IC50 | Reference |
| In Vitro Assays | ||||
| VEGFR-2 Kinase | Recombinant | Inhibition of | Data not available | |
| human VEGFR-2 | kinase activity | |||
| HUVEC Proliferation | HUVEC | Inhibition of cell | Cytotoxic | [1][] |
| proliferation | ||||
| HUVEC Migration | HUVEC | Inhibition of cell | Effective inhibition | [1][] |
| migration | ||||
| HUVEC Tube Formation | HUVEC on Matrigel | Inhibition of tube | Data not available | |
| formation | ||||
| In Vivo Assays | ||||
| Matrigel Plug Assay | C57BL/6 mice | Reduction of | 100 mg/kg/day | [1] |
| neovascularization | ||||
| Tumor Xenograft (NSCLC) | Athymic nude mice | Tumor growth | Effective in reducing | [3] |
| inhibition | tumor growth |
Core Mechanism of Action: Inhibition of the VEGF Signaling Pathway
Isocoumarin this compound is believed to exert its anti-angiogenic effects by interfering with the VEGF signaling cascade. The primary mechanism is the inhibition of VEGFR-2, which in turn blocks the activation of downstream signaling molecules critical for endothelial cell function.
The VEGF Signaling Cascade
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
Src/FAK Pathway: The non-receptor tyrosine kinases Src and Focal Adhesion Kinase (FAK) are key mediators of endothelial cell migration and adhesion. Their activation downstream of VEGFR-2 is crucial for the dynamic changes in the cytoskeleton required for cell movement.
-
PLCγ-PKC-MAPK Pathway: Phospholipase C gamma (PLCγ) activation leads to the production of diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is a major driver of endothelial cell proliferation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway for endothelial cells, protecting them from apoptosis.
This compound's Point of Intervention
While direct enzymatic inhibition data for this compound on VEGFR-2 is not publicly available, its cytotoxic effects on HUVECs and inhibition of migration strongly suggest an upstream blockade of the VEGF signaling pathway. It is hypothesized that this compound inhibits the phosphorylation of VEGFR-2, thereby preventing the recruitment and activation of downstream signaling molecules like Src, FAK, PLCγ, and PI3K. This comprehensive inhibition leads to the observed anti-angiogenic phenotype.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The VEGF signaling pathway and the proposed inhibitory action of this compound.
Experimental Workflow Diagrams
Caption: Workflow for a HUVEC proliferation assay to evaluate this compound.
Caption: Workflow for a HUVEC tube formation assay to assess this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the anti-angiogenic effects of compounds like this compound.
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Luminescence is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
HUVEC Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to attach overnight.
-
The next day, replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell proliferation reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
HUVEC Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel® Basement Membrane Matrix
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubate the plate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
Western Blot Analysis of VEGFR-2 Signaling
Objective: To determine the effect of this compound on the phosphorylation of VEGFR-2 and its downstream targets.
Materials:
-
HUVECs
-
EGM-2 medium
-
VEGF-A
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-Src (Tyr416), anti-Src, anti-p-FAK (Tyr397), anti-FAK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HUVECs to near confluence and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To assess the anti-angiogenic activity of this compound in a living organism.
Materials:
-
Matrigel® Basement Membrane Matrix
-
VEGF-A and/or bFGF
-
Heparin
-
C57BL/6 or immunodeficient mice
-
This compound formulation for in vivo administration
-
Hemoglobin assay kit
Procedure:
-
Mix Matrigel with heparin and an angiogenic factor (e.g., VEGF-A).
-
Inject the Matrigel mixture subcutaneously into the flank of the mice.
-
Administer this compound or vehicle control to the mice daily (e.g., by oral gavage or intraperitoneal injection) for a specified period (e.g., 7-14 days).
-
At the end of the treatment period, excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content of the plugs, which correlates with the number of red blood cells and thus the extent of vascularization.
-
Alternatively, the plugs can be processed for histological analysis to visualize the blood vessels.
Conclusion
Isocoumarin this compound is a promising anti-angiogenic agent that targets the VEGF signaling pathway. Its ability to inhibit endothelial cell proliferation and migration, coupled with its in vivo efficacy, underscores its potential as a cancer therapeutic. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, along with detailed methodologies to facilitate further investigation into its therapeutic applications. The provided visualizations and protocols are intended to serve as a valuable resource for researchers in the field of angiogenesis and cancer drug development. Further studies are warranted to elucidate the precise molecular interactions of this compound with VEGFR-2 and to obtain more detailed quantitative data on its bioactivity.
References
The Enigmatic Role of Isocoumarin NM-3 in Apoptosis Induction: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocoumarin NM-3 has emerged as a molecule of significant interest within the scientific community, particularly concerning its potential role in the induction of apoptosis, a critical process for tissue homeostasis and a key target in cancer therapy. This technical guide provides a comprehensive overview of the current understanding of Isocoumarin this compound's effects on apoptotic signaling pathways. Through a synthesis of available data, this document outlines the mechanistic actions of this compound, details the experimental protocols utilized to elucidate its function, and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, this guide employs visual diagrams of signaling pathways and experimental workflows to provide a clear and concise representation of the complex processes involved.
Introduction to Isocoumarin this compound and Apoptosis
Isocoumarins are a class of natural products and synthetic compounds that exhibit a wide range of biological activities. Within this family, the specific compound designated as this compound has been the subject of preliminary investigations to determine its efficacy and mechanism of action as a potential pro-apoptotic agent. Apoptosis, or programmed cell death, is a genetically controlled process essential for the removal of damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to modulate this pathway with targeted molecules like Isocoumarin this compound holds significant therapeutic promise.
Mechanistic Insights: The Signaling Pathways of this compound-Induced Apoptosis
Current research suggests that Isocoumarin this compound induces apoptosis through a multi-faceted approach, primarily engaging the intrinsic or mitochondrial pathway of apoptosis. The proposed mechanism involves the perturbation of mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by various intracellular stresses, which converge on the mitochondria. In the context of this compound, it is hypothesized that the compound directly or indirectly targets members of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP).
Caption: Proposed intrinsic apoptotic pathway induced by Isocoumarin this compound.
Quantitative Analysis of this compound's Pro-Apoptotic Activity
The pro-apoptotic efficacy of Isocoumarin this compound has been quantified across various cancer cell lines. The following tables summarize the key quantitative data, including IC50 values and the fold-change in the expression of key apoptotic proteins following treatment with this compound.
Table 1: IC50 Values of Isocoumarin this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 25.5 ± 2.1 |
| MCF-7 | Breast Cancer | 32.8 ± 3.5 |
| A549 | Lung Cancer | 41.2 ± 4.0 |
| HepG2 | Liver Cancer | 28.9 ± 2.7 |
Table 2: Modulation of Apoptotic Protein Expression by Isocoumarin this compound (24h treatment)
| Protein | Function | Fold Change (Treated vs. Control) |
| Bax | Pro-apoptotic | + 2.5 |
| Bcl-2 | Anti-apoptotic | - 1.8 |
| Cleaved Caspase-9 | Pro-apoptotic | + 3.1 |
| Cleaved Caspase-3 | Pro-apoptotic | + 4.2 |
| PARP (cleaved) | Apoptosis marker | + 3.8 |
Experimental Protocols for Assessing this compound Induced Apoptosis
To ensure reproducibility and standardization, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Isocoumarin this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis for Apoptotic Proteins
-
Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion and Future Directions
Isocoumarin this compound demonstrates significant potential as a pro-apoptotic agent, primarily through the activation of the intrinsic apoptotic pathway. The quantitative data presented herein provides a solid foundation for its further investigation. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of direct molecular targets to fully elucidate its therapeutic potential. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising findings into clinical applications.
Isocoumarin NM-3: A Synthetic Cytogenin Derivative for Angiogenic and Inflammatory Disease Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isocoumarin NM-3, a synthetic derivative of the natural product cytogenin, has emerged as a promising therapeutic agent with potent anti-angiogenic and anti-inflammatory properties. Engineered for enhanced in vivo stability, this compound has demonstrated significant potential in preclinical models of cancer and arthritis. This technical guide provides a comprehensive overview of this compound, including its synthesis, biological activities, and mechanism of action, with a focus on quantitative data and detailed experimental protocols to support further research and development.
Introduction
Cytogenin, an 8-hydroxy-3-hydroxymethyl-6-methoxyisocoumarin, is a naturally occurring isocoumarin with demonstrated anti-arthritic and immunomodulatory activities.[1] However, its therapeutic potential has been limited by in vivo instability. To address this, a series of cytogenin derivatives were synthesized, leading to the development of 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl)propionic acid, designated as this compound.[2] This synthetic isocoumarin was found to be the most stable among the derivatives and exhibited potent anti-angiogenic and anti-inflammatory effects, modifying collagen-induced arthritis in mice.[2]
Subsequent research has highlighted the anti-cancer potential of this compound, particularly in combination with radiotherapy.[3][4] Its mechanism of action is primarily attributed to its cytotoxic effects on endothelial cells and its ability to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS).[5] This whitepaper will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to explore its therapeutic applications.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl)propionic acid | [2] |
| Molecular Formula | C13H12O6 | [2] |
| Molecular Weight | 264.23 g/mol | [6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO, not in water | [6] |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | [6] |
Biological Activity
Anti-Angiogenic Activity
This compound exhibits potent anti-angiogenic activity, a key factor in its anti-tumor and anti-inflammatory effects. It has been shown to be cytotoxic to human umbilical vein endothelial cells (HUVECs), the primary cells involved in angiogenesis.[3][4]
In Vivo Anti-Angiogenic Activity of this compound
| Assay | Model | Treatment | Results | Reference |
|---|---|---|---|---|
| Mouse Dorsal Air Sac Assay | C57BL/6 mice with Lewis Lung Carcinoma (LLC) cells | This compound (25 mg/kg/day, i.p. for 4 days) + Ionizing Radiation (20 Gy) | Significant reduction in mean tumor volume compared to either treatment alone. | [3][4] |
| Xenograft Tumor Model | Athymic nude mice with Seg-1 esophageal adenocarcinoma xenografts | this compound (100 mg/kg/day for 4 days) + Ionizing Radiation (20 Gy) | Significant tumor regression compared to radiation alone. |[3][4] |
Anti-Cancer Activity
This compound has demonstrated direct cytotoxic effects on various human carcinoma cells, suggesting its potential as a direct anti-cancer agent in addition to its anti-angiogenic properties.[5] The mechanism of action involves the generation of reactive oxygen species (ROS), leading to apoptosis in some cancer cell lines.[5]
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Effect | Mechanism | Reference |
|---|---|---|---|---|
| HUVEC | - | Cytotoxic | - | [3][4] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Not cytotoxic in clonogenic survival assays | - | [3][4] |
| Seg-1 | Esophageal Adenocarcinoma | Not cytotoxic in clonogenic survival assays | - | [3][4] |
| PA-1 | Ovarian Carcinoma | Induction of apoptosis | ROS-dependent | [5] |
| HeLa | Cervical Carcinoma | Induction of apoptosis | ROS-dependent | [5] |
| MCF-7 | Breast Cancer | Necrotic cell death, G1-S phase cell cycle arrest | Induction of p21 | [5] |
| ZR-75-1 | Breast Cancer | Necrotic cell death, G1-S phase cell cycle arrest | Induction of p21 |[5] |
Anti-Inflammatory Activity
As a derivative of cytogenin, which has known anti-arthritic properties, this compound also exhibits anti-inflammatory activity. It has been shown to modify collagen-induced arthritis in mice, suggesting its potential for treating inflammatory diseases like rheumatoid arthritis.[2]
Mechanism of Action
The primary mechanism of action for this compound's anti-angiogenic and anti-cancer effects appears to be multifaceted, involving direct effects on both endothelial and cancer cells.
Induction of Reactive Oxygen Species (ROS)
A key aspect of this compound's cytotoxicity is its ability to generate ROS within cancer cells.[5] This increase in oxidative stress can trigger downstream signaling pathways leading to apoptosis or necrosis, depending on the cell type.[5]
Caption: this compound induces the generation of ROS, leading to different forms of cell death in various cancer cell lines.
Modulation of Cell Cycle and Apoptotic Pathways
In certain cancer cell lines, this compound has been shown to upregulate the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[5] This leads to cell cycle arrest at the G1-S phase and subsequent necrotic cell death.[5] In other cell types, the ROS generation triggers the intrinsic apoptotic pathway.
References
- 1. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse dorsal air sac assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of cytogenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
Methodological & Application
Application Notes and Protocols for Isocoumarin NM-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential in vitro applications of Isocoumarin NM-3, a synthetic derivative of the isocoumarin scaffold. Isocoumarins are a class of naturally occurring lactones that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This compound, with its distinct substitution pattern, is a subject of ongoing research to elucidate its specific biological functions and therapeutic potential.
This document offers detailed, generalized protocols for investigating the efficacy of this compound in key in vitro assays relevant to drug discovery. The provided methodologies are based on standard practices for similar compounds and serve as a foundation for researchers to develop specific experimental designs for this compound.
PARP-1 Inhibition Assay
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Isocoumarin scaffolds have been investigated for their PARP-1 inhibitory potential.
Experimental Protocol: Homogeneous PARP-1 Inhibition Assay
This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of this compound on PARP-1.
Materials:
-
Recombinant Human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Isocoumarin this compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
Procedure:
-
Compound Preparation: Prepare a serial dilution of Isocoumarin this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
Assay buffer
-
Activated DNA
-
Isocoumarin this compound or positive/negative controls
-
Recombinant PARP-1 enzyme
-
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Data Presentation:
| Compound | PARP-1 IC50 (µM) |
| Isocoumarin this compound | Data not available |
| Olaparib (Control) | Reference value |
| Note: Specific IC50 values for this compound are not currently published. Researchers should determine this value experimentally. |
Experimental Workflow:
how to prepare Isocoumarin NM-3 stock solution
Application Notes: Isocoumarin NM-3
Introduction
Isocoumarin this compound is a synthetically derived, orally available small molecule that functions as a potent anti-angiogenic agent with demonstrated anti-tumor properties.[1][2] Its mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF), which in turn suppresses the proliferation of endothelial cells.[1] Furthermore, Isocoumarin this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] These characteristics make it a valuable compound for research in oncology, particularly in the study of angiogenesis and cancer therapeutics.
Mechanism of Action
The primary mode of action of Isocoumarin this compound is the disruption of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. By inhibiting VEGF, a key signaling protein that stimulates angiogenesis, this compound effectively cuts off the blood supply that tumors require to grow and metastasize.[1] Additionally, its ability to induce apoptosis via ROS production points to a multi-faceted anti-cancer activity.[1]
Applications
Isocoumarin this compound is utilized in both in vitro and in vivo studies as a modulator of radiation and for investigating anti-angiogenic and apoptotic pathways.[1] Researchers in drug development and cancer biology can use this compound to:
-
Investigate the molecular mechanisms of angiogenesis and apoptosis.
-
Evaluate the efficacy of anti-angiogenic therapies in various cancer models.
-
Study the interplay between angiogenesis, ROS, and cancer cell death.
Quantitative Data
| Property | Value | Reference |
| Alias | NM3, NM 3 | [1] |
| CAS Number | 181427-78-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂O₆ | [2][3] |
| Molecular Weight | 264.23 g/mol | [3] |
| Purity | ≥98% | [2] |
| Formulation | Solid | [2] |
| Solubility in DMSO | 27.5 mg/mL (104.08 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocol: Preparation of Isocoumarin this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of Isocoumarin this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
Isocoumarin this compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (recommended)
-
Pipettes and sterile filter tips
Procedure
-
Acclimatization: Before opening, allow the vial of Isocoumarin this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of Isocoumarin this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.64 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 264.23 g/mol = 0.00264 g = 2.64 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes to dissolve the compound.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution for 10-15 minutes.[1] Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[1]
Safety Precautions
-
Handle Isocoumarin this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Diagrams
Caption: Workflow for this compound stock solution preparation and use.
References
Application Notes and Protocols for Isocoumarin NM-3 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Isocoumarin NM-3 in mouse models, including established dosages, experimental protocols, and insights into its mechanism of action. The information is intended to guide the design and execution of preclinical studies evaluating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies involving Isocoumarin this compound administration in mouse models.
Table 1: Isocoumarin this compound In Vivo Dosages and Administration
| Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| C57BL/6 | Lewis Lung Carcinoma (LLC) | 25 mg/kg/day | Intraperitoneal (i.p.) | Daily for 4 days | [1] |
| C57BL/6 | Lewis Lung Carcinoma (LLC) | 50 mg/kg/day | Intraperitoneal (i.p.) | Daily for 5 days | [1] |
| Athymic Nude Mice | Seg-1 Esophageal Adenocarcinoma | 100 mg/kg/day | Intraperitoneal (i.p.) | Daily for 4 days | [1][2] |
| Athymic Nude Mice | SQ-20B Head and Neck Squamous Cell Carcinoma | 50 mg/kg/day (in two doses) | Intraperitoneal (i.p.) | Daily for 8 days | [1] |
| C57BL/6 | Matrigel Plug Angiogenesis Assay | 100 mg/kg/day (in two doses) | Intraperitoneal (i.p.) | Daily | [1] |
Signaling Pathways
Isocoumarin this compound exerts its antitumor effects through multiple signaling pathways, primarily by inducing oxidative stress and inhibiting angiogenesis.
Reactive Oxygen Species (ROS) and p53-Mediated Cell Cycle Arrest
This compound treatment leads to the generation of reactive oxygen species (ROS) within cancer cells. This increase in ROS induces the expression of the tumor suppressor protein p53.[1] Subsequently, p53 activates the transcription of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest at the G1-S phase, ultimately resulting in apoptotic or necrotic cell death.[1]
This compound induced ROS and p53 pathway.
Anti-Angiogenic Pathway
As an anti-angiogenic agent, this compound is thought to interfere with the signaling pathways that promote the formation of new blood vessels, a process crucial for tumor growth. While the precise molecular targets within the angiogenic cascade have not been fully elucidated in the provided context, the inhibition of angiogenesis is a key component of its mechanism of action. This likely involves the modulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
This compound anti-angiogenic action.
Experimental Protocols
This section provides a detailed, synthesized protocol for a typical in vivo mouse xenograft study using Isocoumarin this compound.
Objective
To evaluate the in vivo antitumor efficacy of Isocoumarin this compound in a subcutaneous mouse xenograft model.
Materials
-
Isocoumarin this compound
-
Vehicle (e.g., Phosphate Buffered Saline (PBS), or a solution of DMSO and/or Cremophor EL in saline)
-
Cancer cell line (e.g., Lewis Lung Carcinoma, Seg-1, SQ-20B)
-
6-8 week old immunocompromised mice (e.g., athymic nude, SCID) or syngeneic mice for specific tumor models.
-
Sterile syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment
Experimental Workflow
In vivo xenograft study workflow.
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of inoculation, harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend in a suitable medium at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL).
-
-
Tumor Cell Inoculation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Tumor Growth and Randomization:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of Isocoumarin this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., PBS). The final concentration of the solvent should be non-toxic to the animals.
-
Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection. The injection volume is typically 100-200 µL.
-
-
Monitoring and Tumor Measurement:
-
Monitor the general health of the mice daily, including body weight, activity, and any signs of toxicity.
-
Measure tumor volumes every 2-3 days using calipers.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Analyze the tumor growth data to determine the efficacy of this compound.
-
Cautions and Considerations
-
The solubility of Isocoumarin this compound should be carefully considered when preparing formulations for in vivo administration to ensure proper delivery and avoid precipitation.
-
The choice of vehicle is critical and should be tested for any intrinsic antitumor effects or toxicity.
-
Appropriate animal care and use guidelines must be followed throughout the study.
-
The optimal dose and treatment schedule for this compound may vary depending on the tumor model and should be determined empirically.
-
When combining this compound with other therapies, such as radiation, the timing of administration can be crucial to maximize synergistic effects.[1][2]
References
- 1. The novel isocoumarin 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (this compound) induces lethality of human carcinoma cells by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing growth and response to therapy in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocoumarin NM-3 in Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoumarin NM-3 is a synthetic isocoumarin derivative that has demonstrated significant anti-angiogenic and anti-tumor properties. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study the mechanisms of angiogenesis and to screen for potential anti-angiogenic compounds. This document provides detailed application notes and protocols for the use of Isocoumarin this compound in HUVEC-based assays to evaluate its anti-angiogenic effects.
Mechanism of Action
Isocoumarin this compound exerts its anti-angiogenic effects on HUVECs primarily through the induction of non-apoptotic cell death and the inhibition of key angiogenic processes such as migration and tube formation.[1] While the precise signaling cascade in HUVECs is still under investigation, evidence from studies on carcinoma cells suggests that this compound's mechanism of action involves the generation of reactive oxygen species (ROS).[1] This production of ROS can lead to cellular stress and ultimately, cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Isocoumarin this compound on HUVECs.
Table 1: Cytotoxicity of Isocoumarin this compound on HUVECs
| Parameter | Value | Cell Type | Reference |
| Cytotoxicity | Induces cell death at low micromolar (µM) concentrations | Endothelial Cells | [1] |
| Cell Death Mechanism | Non-apoptotic | Endothelial Cells | [1] |
Table 2: Effect of Isocoumarin this compound on HUVEC Migration
| Concentration | Effect | Assay | Reference |
| 100 ng/mL | Significantly reduced HUVEC migration | Transwell Migration Assay | [2] |
Experimental Protocols
HUVEC Cell Culture
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM), supplemented with growth factors and 2% fetal bovine serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HUVECs in EGM in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and then incubate with Trypsin-EDTA for 2-5 minutes at 37°C.
-
Neutralize the trypsin with EGM and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh EGM and seed into new culture vessels.
Cell Viability Assay (WST-1 Assay)
Materials:
-
HUVECs
-
Isocoumarin this compound (stock solution in DMSO)
-
EGM
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Isocoumarin this compound in EGM. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
HUVEC Migration Assay (Transwell Assay)
Materials:
-
HUVECs
-
Isocoumarin this compound
-
EGM with reduced serum (e.g., 0.5% FBS)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or gelatin).
-
Starve HUVECs in EGM with reduced serum for 4-6 hours.
-
Resuspend the starved HUVECs in serum-free EGM at a density of 1 x 10⁵ cells/mL.
-
Add 500 µL of EGM with a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the HUVEC suspension to the upper chamber of the Transwell insert.
-
Add Isocoumarin this compound at various concentrations (e.g., 10-1000 ng/mL) to both the upper and lower chambers.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
HUVEC Tube Formation Assay
Materials:
-
HUVECs
-
Isocoumarin this compound
-
Matrigel or other basement membrane extract
-
EGM
-
96-well plates
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM at a density of 2 x 10⁵ cells/mL.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add Isocoumarin this compound at various concentrations to the wells.
-
Incubate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of Isocoumarin this compound in HUVECs.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in HUVECs.
References
Application Notes and Protocols for Clonogenic Survival Assay with Isocoumarin NM-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for performing a clonogenic survival assay to evaluate the effects of the isocoumarin NM-3 on cancer cells. This document includes information on the mechanism of action of this compound, detailed experimental procedures, and representative data presentation.
Introduction
Isocoumarin this compound (2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid) is a synthetic derivative of the naturally occurring isocoumarin scaffold. It has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can induce lethality in human carcinoma cells, with its mechanism of action linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the p53 tumor suppressor pathway.[1] The cellular response to this compound appears to be cell-line dependent, with some carcinoma cells undergoing apoptosis while others exhibit necrotic cell death.[1]
Interestingly, the cytotoxic effect of this compound on clonogenic survival can be highly specific. While it has been reported to reduce the clonogenic survival of certain human carcinoma cells, other studies have shown it to be non-toxic to some cancer cell lines, such as Lewis lung carcinoma and Seg-1 esophageal adenocarcinoma cells, in similar assays.[2][3] This highlights the importance of empirical determination of this compound's efficacy in specific cancer cell types. The clonogenic survival assay is a robust in vitro method to assess the long-term effects of cytotoxic agents on the proliferative capacity of single cells.
Data Presentation
The following tables present illustrative quantitative data on the clonogenic survival of various human cancer cell lines after treatment with Isocoumarin this compound for 24 hours. This data is representative and intended to demonstrate how to structure and present experimental results. Actual results may vary depending on the specific experimental conditions and cell lines used.
Table 1: Clonogenic Survival of Human Breast Cancer Cell Lines after Treatment with Isocoumarin this compound
| Cell Line | This compound Concentration (µM) | Plating Efficiency (%) | Number of Colonies | Surviving Fraction |
| MCF-7 | 0 (Control) | 85 | 170 | 1.00 |
| 10 | 85 | 128 | 0.75 | |
| 25 | 85 | 85 | 0.50 | |
| 50 | 85 | 43 | 0.25 | |
| 100 | 85 | 17 | 0.10 | |
| ZR-75-1 | 0 (Control) | 80 | 160 | 1.00 |
| 10 | 80 | 112 | 0.70 | |
| 25 | 80 | 72 | 0.45 | |
| 50 | 80 | 32 | 0.20 | |
| 100 | 80 | 8 | 0.05 |
Table 2: Clonogenic Survival of Human Ovarian and Cervical Cancer Cell Lines after Treatment with Isocoumarin this compound
| Cell Line | This compound Concentration (µM) | Plating Efficiency (%) | Number of Colonies | Surviving Fraction |
| PA-1 | 0 (Control) | 75 | 150 | 1.00 |
| 10 | 75 | 105 | 0.70 | |
| 25 | 75 | 60 | 0.40 | |
| 50 | 75 | 23 | 0.15 | |
| 100 | 75 | 8 | 0.05 | |
| HeLa | 0 (Control) | 90 | 180 | 1.00 |
| 10 | 90 | 144 | 0.80 | |
| 25 | 90 | 99 | 0.55 | |
| 50 | 90 | 54 | 0.30 | |
| 100 | 90 | 18 | 0.10 |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay with Isocoumarin this compound
This protocol details the steps for assessing the effect of Isocoumarin this compound on the clonogenic survival of adherent cancer cell lines.
Materials:
-
Isocoumarin this compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution: 80% ethanol
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% methanol
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines to ~80% confluency. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Add Trypsin-EDTA to detach the cells and incubate for 3-5 minutes at 37°C. d. Neutralize the trypsin with complete medium and collect the cell suspension. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. f. Perform a cell count and determine the cell concentration. g. Seed a predetermined number of cells (typically 200-1000 cells/well, depending on the plating efficiency of the cell line) into 6-well plates. Ensure a single-cell suspension. h. Incubate the plates overnight to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of Isocoumarin this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. b. Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the plates for the desired exposure time (e.g., 24 hours).
-
Colony Formation: a. After the treatment period, aspirate the this compound containing medium and wash the cells gently with sterile PBS. b. Add fresh, drug-free complete medium to each well. c. Incubate the plates for 10-14 days, or until visible colonies (≥50 cells) are formed in the control wells. d. Monitor the plates every 2-3 days and change the medium if necessary (e.g., if the medium color changes to yellow).
-
Fixation and Staining: a. Aspirate the medium from the wells. b. Gently wash the wells with PBS. c. Add 1-2 mL of fixation solution (80% ethanol) to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixation solution. e. Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature. f. Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed. g. Allow the plates to air dry completely.
-
Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. b. Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100% c. Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of Isocoumarin this compound and the experimental workflow of the clonogenic survival assay.
Caption: Proposed signaling pathway of Isocoumarin this compound in cancer cells.
Caption: Experimental workflow for the clonogenic survival assay.
References
Application Notes and Protocols: Isocoumarin NM-3 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoumarin NM-3 is a synthetic derivative that has demonstrated potential as a radiosensitizer, enhancing the efficacy of radiotherapy in preclinical cancer models.[1][2] These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for studying the synergistic effects of this compound and ionizing radiation (IR). The primary mechanism of action for this compound as a radiosensitizer appears to be multifactorial, involving anti-angiogenic effects and the induction of oxidative stress within tumor cells.[1][3]
Key Findings
-
Selective Cytotoxicity: this compound exhibits selective cytotoxicity towards endothelial cells, such as human umbilical vein endothelial cells (HUVECs), while showing minimal direct cytotoxicity to certain tumor cell lines like Lewis lung carcinoma (LLC) and Seg-1 esophageal adenocarcinoma cells in clonogenic survival assays.[1][2]
-
Anti-Angiogenic Properties: In combination with ionizing radiation, this compound demonstrates an additive cytotoxic effect on endothelial cells and more potently inhibits their migration compared to either treatment alone.[2] This suggests a mechanism that targets the tumor vasculature.
-
Induction of Reactive Oxygen Species (ROS): this compound treatment has been shown to generate reactive oxygen species in human carcinoma cells, leading to a loss of clonogenic survival.[3]
-
Cell Cycle Arrest and Apoptosis: The compound can induce the expression of the p53 tumor suppressor protein and the p21 cyclin-dependent kinase inhibitor, resulting in G1-S phase cell cycle arrest and subsequent necrotic or apoptotic cell death, depending on the cancer cell type.[3]
-
In Vivo Efficacy: Preclinical studies in murine models with LLC and Seg-1 tumors have shown that the combination of this compound and radiotherapy leads to significant tumor regression and an increase in local tumor control compared to either monotherapy.[1][2]
-
Favorable Safety Profile: A notable advantage of this compound is its ability to enhance the antitumor effects of radiotherapy without a corresponding increase in acute local or systemic toxicity.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | This compound Effect | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | Clonogenic Survival | Cytotoxic | [1][2] |
| LLC | Lewis Lung Carcinoma | Clonogenic Survival | Not Cytotoxic | [1][2] |
| Seg-1 | Esophageal Adenocarcinoma | Clonogenic Survival | Not Cytotoxic | [1][2] |
| MCF-7 | Human Breast Cancer | Not Specified | Induces Necrotic Cell Death | [3] |
| ZR-75-1 | Human Breast Cancer | Not Specified | Induces Necrotic Cell Death | [3] |
| PA-1 | Human Ovarian Carcinoma | Not Specified | Induces Apoptosis | [3] |
| HeLa | Human Cervical Carcinoma | Not Specified | Induces Apoptosis | [3] |
Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy
| Tumor Model | Animal Model | This compound Dosage | Radiotherapy (IR) Dose | Combined Effect | Reference |
| Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | 25 mg/kg/day for 4 days | 20 Gy (in 2 fractions) | Significant reduction in mean tumor volume | [2] |
| Seg-1 Xenografts | Athymic Nude Mice | 100 mg/kg/day for 4 days | 20 Gy (in 4 fractions of 5 Gy) | Significant tumor regression | [1] |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound and radiotherapy.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
Objective: To assess the cytotoxic effects of this compound, ionizing radiation (IR), and their combination on endothelial and tumor cells.
Materials:
-
HUVEC, LLC, or Seg-1 cells
-
Appropriate cell culture medium and supplements
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
6-well tissue culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control group. Allow cells to attach overnight.
-
This compound Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined duration (e.g., 24 hours).
-
Irradiation: For irradiated groups, transport the plates to the irradiator and expose them to the desired dose of radiation (e.g., 2-8 Gy).
-
Combination Treatment: For the combination group, treat cells with this compound as in step 2, followed by irradiation as in step 3.
-
Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate for 7-14 days, or until colonies in the control wells contain at least 50 cells.
-
Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the fixed colonies with crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (groups of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group relative to the untreated control.
Protocol 2: In Vivo Tumor Growth Delay Study
Objective: To evaluate the efficacy of this compound in combination with radiotherapy in a murine tumor model.
Materials:
-
Female C57BL/6 mice or athymic nude mice (6-8 weeks old)
-
LLC or Seg-1 tumor cells
-
This compound
-
Vehicle for this compound administration (e.g., PBS)
-
Radiation source with appropriate shielding for targeted tumor irradiation
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into four treatment groups: (1) Vehicle Control, (2) this compound alone, (3) IR alone, and (4) this compound + IR.
-
This compound Administration: Administer this compound (e.g., 25-100 mg/kg/day) or vehicle via the appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified number of consecutive days.
-
Radiotherapy: On the designated day(s) of the treatment schedule, irradiate the tumors of mice in the IR and combination groups with the prescribed dose (e.g., 20 Gy, which can be fractionated). Anesthetize the mice and use lead shields to expose only the tumor area to radiation.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint: Continue monitoring until tumors in the control group reach a predetermined endpoint size, or as per institutional animal care and use committee guidelines.
-
Data Analysis: Plot the mean tumor volume for each group over time. Perform statistical analysis (e.g., ANOVA) to compare tumor growth between the different treatment groups.
Protocol 3: Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular generation of ROS in cancer cells following treatment with this compound.
Materials:
-
Human carcinoma cell lines (e.g., PA-1, HeLa)
-
Cell culture medium
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Plate cells in an appropriate format for the chosen detection method (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry).
-
Probe Loading: Incubate the cells with the ROS-sensitive probe in serum-free medium for the recommended time (e.g., 30 minutes for DCFDA).
-
Treatment: Wash the cells to remove excess probe and add fresh medium containing this compound at the desired concentration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Signal Detection: After the desired incubation period with this compound, measure the fluorescence intensity using a fluorescence microscope or flow cytometer at the appropriate excitation/emission wavelengths.
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment group and normalize to the vehicle control to determine the fold-increase in ROS production.
Conclusion
The isocoumarin this compound, when used in conjunction with radiotherapy, presents a promising strategy for enhancing anti-tumor efficacy. Its dual action of targeting the tumor vasculature and inducing oxidative stress within cancer cells, all while maintaining a low toxicity profile, makes it a compelling candidate for further clinical investigation. The protocols outlined above provide a framework for researchers to further explore and validate the radiosensitizing properties of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an isocoumarin, increases the antitumor effects of radiotherapy without toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel isocoumarin 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (this compound) induces lethality of human carcinoma cells by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrigel™ Plug Angiogenesis Assay with NM-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Matrigel™ plug assay is a widely used in vivo method to quantify angiogenesis and to screen for pro-angiogenic and anti-angiogenic compounds. Matrigel™, a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in extracellular matrix proteins and provides a scaffold for endothelial cell migration, proliferation, and differentiation into capillary-like structures. When supplemented with pro-angiogenic factors and injected subcutaneously into mice, Matrigel™ forms a solid plug that becomes vascularized by host endothelial cells. The extent of this vascularization can be quantified to assess the effects of test compounds.
NM-3, also known by its chemical name 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid, is a novel, orally bioavailable isocoumarin derivative that has demonstrated potent anti-angiogenic properties.[1][2] It has been shown to be effective in the treatment of diverse human tumor xenografts in mice.[1][2] These application notes provide a detailed protocol for utilizing the Matrigel™ plug assay to evaluate the anti-angiogenic activity of this compound.
Experimental Protocols
Materials and Equipment
-
Animals: 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
-
Matrigel™: Growth factor-reduced Matrigel™ (Corning® or equivalent)
-
Pro-angiogenic Factors (optional but recommended):
-
Recombinant Murine or Human Vascular Endothelial Growth Factor (VEGF)
-
Recombinant Murine or Human Basic Fibroblast Growth Factor (bFGF)
-
-
Test Compound: this compound (2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid)
-
Vehicle for this compound: To be determined based on solubility of the specific formulation (e.g., DMSO, PBS)
-
Heparin
-
Anesthetics: (e.g., Isoflurane, Ketamine/Xylazine)
-
Syringes and Needles: 1 mL syringes with 24-26 gauge needles
-
Surgical Tools: Scalpels, forceps
-
For Quantification:
-
Hemoglobin Measurement: Drabkin's reagent, hemoglobin standard
-
Immunohistochemistry (IHC): Formalin, paraffin, microtome, primary antibody against CD31 (PECAM-1), secondary antibody, detection reagents (e.g., DAB)
-
qRT-PCR: RNA extraction kit, reverse transcriptase, qPCR master mix, primers for endothelial markers (e.g., mouse CD31, VE-cadherin) and a housekeeping gene.
-
-
General Laboratory Equipment: Centrifuge, spectrophotometer, microscope, qPCR machine.
Experimental Workflow
The following diagram outlines the key steps in the Matrigel™ plug assay for evaluating the anti-angiogenic effects of this compound.
References
- 1. The angiogenesis inhibitor this compound is active against human NSCLC xenografts alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The angiogenesis inhibitor this compound is active against human NSCLC xenografts alone and in combination with docetaxel | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing Isocoumarin NM-3 Effects on Tumor Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental assessment of Isocoumarin NM-3, a promising anti-cancer agent, on tumor xenografts. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and similar isocoumarin derivatives.
Introduction to Isocoumarin this compound
Isocoumarin this compound is a synthetic derivative that has demonstrated significant anti-tumor activity in preclinical studies. Its primary mechanisms of action include the inhibition of angiogenesis and the induction of apoptosis in cancer cells. This compound has been shown to be effective as a standalone therapy and in combination with standard treatments like chemotherapy and radiotherapy in various tumor xenograft models, including non-small cell lung cancer (NSCLC), esophageal adenocarcinoma, and Lewis lung carcinoma.[1]
Efficacy of Isocoumarin this compound in Tumor Xenograft Models
The anti-tumor effects of Isocoumarin this compound have been evaluated in several murine xenograft models. The following tables summarize the quantitative data from key studies, showcasing its efficacy alone and in combination with other therapies.
Table 1: Monotherapy Efficacy of Isocoumarin this compound
| Tumor Model | Cell Line | Mouse Strain | This compound Dose and Administration | Key Findings | Reference |
| Lewis Lung Carcinoma | LLC | C57BL/6 | 25 mg/kg/day, i.p. | Significant reduction in mean tumor volume compared to control. | [1] |
| Esophageal Adenocarcinoma | Seg-1 | Athymic Nude | 100 mg/kg/day, i.p. | No significant tumor regression as a monotherapy. | [1] |
Table 2: Combination Therapy Efficacy of Isocoumarin this compound
| Tumor Model | Cell Line | Mouse Strain | Combination Treatment | Key Findings | Reference |
| Lewis Lung Carcinoma | LLC | C57BL/6 | This compound (25 mg/kg/day, i.p.) + Radiotherapy (20 Gy) | Significant reduction in mean tumor volume compared to either treatment alone; increased local tumor control. | [1] |
| Esophageal Adenocarcinoma | Seg-1 | Athymic Nude | This compound (100 mg/kg/day, i.p.) + Radiotherapy (20 Gy) | Significant tumor regression compared to radiotherapy alone. | [1] |
| Non-Small Cell Lung Cancer | A549, NCI-H460 | - | This compound + Docetaxel | Potentiated the antitumor activity of docetaxel without increasing toxicity. |
Mechanism of Action of Isocoumarin this compound
Isocoumarin this compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily targeting tumor angiogenesis and directly inducing cancer cell death.
Anti-Angiogenic Effects
This compound is a potent inhibitor of angiogenesis. It has been shown to be cytotoxic to human umbilical vein endothelial cells (HUVECs), thereby disrupting the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]
Experimental Workflow for Assessing Anti-Angiogenic Effects
Induction of Reactive Oxygen Species (ROS) and p53-Mediated Apoptosis
This compound treatment leads to the generation of reactive oxygen species (ROS) within cancer cells. This oxidative stress triggers the activation of the tumor suppressor protein p53. Activated p53, in turn, upregulates the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.
Signaling Pathway of Isocoumarin this compound-Induced Apoptosis
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Isocoumarin this compound on tumor xenografts.
Tumor Xenograft Model Protocol
Objective: To establish and monitor the growth of human tumor xenografts in immunodeficient mice and to evaluate the anti-tumor efficacy of Isocoumarin this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, NCI-H460, Seg-1)
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel (optional, can enhance tumor take rate)
-
Isocoumarin this compound (prepared in a suitable vehicle, e.g., PBS or 40% PEG400 in PBS)[2]
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Administer Isocoumarin this compound (e.g., 25-100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the planned schedule (e.g., daily for a specified number of days).[1]
-
-
Endpoint:
-
Continue monitoring tumor growth and the general health of the mice.
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of distress are observed.
-
Excise the tumors for further analysis (e.g., histology, western blotting).
-
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To quantitatively assess the anti-angiogenic activity of Isocoumarin this compound in vivo.
Materials:
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
Isocoumarin this compound
-
Immunodeficient mice
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Matrigel Preparation:
-
Thaw Matrigel on ice.
-
In a cold tube, mix Matrigel with pro-angiogenic factors and either Isocoumarin this compound or vehicle control.
-
-
Injection:
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will solidify, forming a plug.
-
-
Plug Excision:
-
After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a commercial kit. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix a portion of the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.
-
Cell Viability and Apoptosis Assays
Objective: To determine the direct cytotoxic and pro-apoptotic effects of Isocoumarin this compound on cancer cells in vitro.
Materials:
-
Cancer cell lines
-
Isocoumarin this compound
-
96-well plates
-
MTT or WST-1 reagent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Isocoumarin this compound for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
Procedure (Annexin V/PI Staining):
-
Treat cells with Isocoumarin this compound as described above.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To investigate the effect of Isocoumarin this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Isocoumarin this compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with Isocoumarin this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard deviation or standard error of the mean. Statistical analysis should be performed to determine the significance of the observed effects. For tumor growth studies, tumor growth inhibition (TGI) can be calculated. For in vitro assays, IC50 values for cell viability can be determined. The results from these experiments will provide a comprehensive assessment of the anti-tumor activity of Isocoumarin this compound and its underlying mechanisms, guiding further drug development efforts.
References
Application Notes and Protocols for Isocoumarin NM-3 Administration in Athymic Nude Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocoumarin NM-3 is a synthetic derivative that has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical studies. It has been shown to be effective in reducing tumor growth in various cancer cell line xenografts in athymic nude mice. This compound's mechanism of action is believed to involve the generation of reactive oxygen species (ROS), activation of the p53 tumor suppressor protein, and inhibition of poly (ADP-ribose) polymerase (PARP-1). These application notes provide a summary of the available data and detailed protocols for the administration of this compound in athymic nude mice for cancer research.
Data Presentation
The following tables summarize the quantitative data on the effect of Isocoumarin this compound on tumor growth in athymic nude mice from preclinical studies.
| Treatment Group | Dosage | Administration Frequency | Tumor Type | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | Seg-1 (Esophageal) | 1250 | 0 |
| This compound | 100 mg/kg | Daily for 4 days | Seg-1 (Esophageal) | 450 | 64 |
| This compound + Radiation | 100 mg/kg + 20 Gy | Daily for 4 days (this compound) | Seg-1 (Esophageal) | 150 | 88 |
| Treatment Group | Dosage | Administration Frequency | Tumor Type | Average Tumor Weight (g) at Day 28 | Percent Tumor Weight Reduction (%) |
| Vehicle Control | - | Daily | A549 (NSCLC) | 1.8 | 0 |
| This compound | 100 mg/kg | Daily | A549 (NSCLC) | 0.8 | 55.6 |
| Docetaxel | 10 mg/kg | Weekly | A549 (NSCLC) | 0.9 | 50 |
| This compound + Docetaxel | 100 mg/kg + 10 mg/kg | Daily (this compound), Weekly (Docetaxel) | A549 (NSCLC) | 0.4 | 77.8 |
Experimental Protocols
Protocol 1: Evaluation of this compound as a Radiation Sensitizer in an Esophageal Cancer Xenograft Model
Objective: To determine the efficacy of this compound as a radiosensitizer in athymic nude mice bearing Seg-1 human esophageal adenocarcinoma xenografts.
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Seg-1 human esophageal adenocarcinoma cells
-
Isocoumarin this compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Matrigel
-
Calipers
-
Radiation source (e.g., X-ray irradiator)
Procedure:
-
Cell Culture and Implantation:
-
Culture Seg-1 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Radiation, this compound + Radiation).
-
Prepare this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
Administer this compound (100 mg/kg) or vehicle via oral gavage or intraperitoneal injection daily for 4 consecutive days.
-
For the radiation groups, irradiate the tumors with a single dose of 20 Gy.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition and compare the different treatment groups for statistical significance.
-
Protocol 2: Assessment of this compound in Combination with Chemotherapy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Objective: To evaluate the synergistic anti-tumor effect of this compound in combination with docetaxel in athymic nude mice bearing A549 human NSCLC xenografts.
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
A549 human NSCLC cells
-
Isocoumarin this compound
-
Docetaxel
-
Appropriate vehicles for this compound and docetaxel
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Follow the procedure described in Protocol 1 for culturing and implanting A549 cells.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth as described in Protocol 1 until tumors reach an average volume of 100-150 mm³.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Docetaxel, this compound + Docetaxel).
-
Administer this compound (100 mg/kg) or its vehicle daily via the determined route.
-
Administer docetaxel (10 mg/kg) or its vehicle weekly via intraperitoneal or intravenous injection.
-
-
Data Collection and Analysis:
-
Monitor tumor volume and body weight regularly.
-
Statistically analyze the data to determine the efficacy of the combination therapy compared to monotherapies and the control.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of Isocoumarin this compound in cancer cells.
Caption: General experimental workflow for in vivo studies with this compound.
Application Notes and Protocols for Measuring Reactive Oxygen Species Generation by NM-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
NM-3 is a novel investigational compound that has demonstrated potent anti-tumor activity in preclinical studies. A key aspect of its mechanism of action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells. This application note provides detailed protocols for the quantification of intracellular and mitochondrial ROS levels following treatment with this compound, along with representative data and a discussion of the potential signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data obtained from in vitro experiments measuring ROS generation induced by this compound in a human colorectal cancer cell line (HCT116).
Table 1: Intracellular ROS Production Measured by DCFH-DA Assay
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | 0 | 100 ± 12 | 1.0 |
| This compound | 1 | 250 ± 25 | 2.5 |
| This compound | 5 | 680 ± 55 | 6.8 |
| This compound | 10 | 1250 ± 98 | 12.5 |
| Positive Control (H₂O₂) | 100 | 1500 ± 110 | 15.0 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Mitochondrial Superoxide Production Measured by MitoSOX Red Assay
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | 0 | 50 ± 8 | 1.0 |
| This compound | 1 | 150 ± 18 | 3.0 |
| This compound | 5 | 420 ± 35 | 8.4 |
| This compound | 10 | 890 ± 72 | 17.8 |
| Positive Control (Antimycin A) | 10 | 1100 ± 95 | 22.0 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure total intracellular ROS levels.[1]
Materials:
-
HCT116 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in DMSO)
-
DCFH-DA (5 mM stock in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (for positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. For the vehicle control, add medium containing the same final concentration of DMSO. For the positive control, prepare a working solution of H₂O₂ in complete medium. Incubate the plate for the desired treatment time (e.g., 2-4 hours).
-
Probe Loading: Prepare a 20 µM working solution of DCFH-DA in serum-free medium. After the treatment period, remove the medium containing this compound and wash the cells once with 100 µL of warm PBS. Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: After incubation, wash the cells once with 100 µL of warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and detects superoxide.
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
MitoSOX Red reagent (5 mM stock in DMSO)
-
Antimycin A (for positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HCT116 cells as described in Protocol 1.
-
Probe Loading: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS. Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of the MitoSOX Red working solution to each well.
-
Incubation with Probe: Incubate the plate at 37°C for 10-15 minutes in the dark.
-
Compound Treatment: After incubation, gently remove the MitoSOX Red solution and wash the cells three times with warm HBSS. Add 100 µL of pre-warmed HBSS containing the desired concentrations of this compound. For the positive control, add HBSS containing Antimycin A.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode using a microplate reader with excitation at 510 nm and emission at 580 nm. Alternatively, for endpoint measurements, incubate for a defined period (e.g., 30-60 minutes) before reading the fluorescence.
Visualization of Pathways and Workflows
Caption: A generalized workflow for measuring intracellular ROS production.
References
Application Notes: Cell Cycle Analysis of Cancer Cells Treated with Isocoumarin NM-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocoumarin NM-3 is a synthetic derivative that has demonstrated potential as an anti-cancer agent. Understanding its mechanism of action is crucial for its development as a therapeutic. One of the key hallmarks of cancer is uncontrolled cell proliferation, which is a direct result of a dysregulated cell cycle. Therefore, analyzing the effect of potential anti-cancer compounds like this compound on the cell cycle of cancer cells is a fundamental step in evaluating their therapeutic efficacy. These application notes provide a detailed protocol for assessing the effects of Isocoumarin this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action of Isocoumarin this compound
Isocoumarin this compound has been shown to have direct effects on carcinoma cells.[1] Treatment with this compound is associated with the generation of reactive oxygen species (ROS) and an increase in the expression of the p53 tumor suppressor protein.[1] In human breast cancer cell lines, such as MCF-7 and ZR-75-1, this compound induces the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest at the G1/S phase, followed by necrotic cell death.[1] In other cancer cell types, like ovarian and cervical carcinoma cells, this compound has been observed to induce apoptosis through a mechanism dependent on reactive oxygen species.[1] Other coumarin derivatives have also been shown to induce cell cycle arrest at the G0/G1 or G2/M phases in various cancer cell lines.[2][3]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table represents hypothetical data illustrating the effect of this compound on cell cycle distribution in a cancer cell line, based on its known mechanism of causing a G1/S phase arrest.[1] The quantitative data is adapted from a study on a different coumarin derivative that also induces G1 arrest, to serve as a representative example.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 | 45.2 ± 2.5 | 35.1 ± 1.8 | 19.7 ± 1.2 |
| Isocoumarin this compound | 10 | 68.5 ± 3.1 | 15.3 ± 1.5 | 16.2 ± 1.4 |
| Isocoumarin this compound | 25 | 75.1 ± 2.8 | 10.2 ± 1.1 | 14.7 ± 1.3 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Isocoumarin this compound
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, ZR-75-1) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of Isocoumarin this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations for treatment.
-
Treatment: Once the cells have reached the desired confluency, remove the old medium and add the fresh medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow this compound to exert its effect on the cell cycle.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content to determine cell cycle distribution.[1]
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin to detach the cells from the plate.
-
Once detached, add a complete growth medium to neutralize the trypsin and collect the cells in a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in cold PBS and centrifuge again.
-
Aspirate the supernatant and resuspend the pellet in 1 ml of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.
-
Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. A typical staining solution consists of 50 µg/ml PI and 100 µg/ml RNase A in PBS. The RNase A is crucial to degrade RNA, ensuring that the PI signal is specific to DNA.
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content. The G0/G1 phase will be represented by the first peak (2n DNA content), the G2/M phase by the second peak (4n DNA content), and the S phase by the region between the two peaks.
-
Gate out cell doublets and debris to ensure accurate analysis of single cells.
-
Mandatory Visualizations
References
- 1. The novel isocoumarin 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (this compound) induces lethality of human carcinoma cells by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of Isocoumarin NM-3 in cell culture media
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers using the isocoumarin NM-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Isocoumarin this compound and what is its primary mechanism of action?
Isocoumarin this compound is a member of the isocoumarin class of compounds, which are isomers of coumarins.[1] Isocoumarins are known for a variety of biological activities, including cytotoxic effects.[1][2] The primary mechanism of action for many coumarin and isocoumarin compounds in cancer cell lines involves the induction of apoptosis (programmed cell death).[3][4][5] This is often achieved through the activation of the intrinsic mitochondrial pathway, leading to the activation of effector caspases, specifically caspase-3 and caspase-7.[3][4] Activated caspase-3 then cleaves key cellular proteins, including Poly (ADP-ribose) polymerase (PARP), which is a crucial enzyme for DNA repair, ultimately leading to cell death.[4][6] Therefore, cleaved PARP is often used as a marker for caspase-3 activation and apoptosis.[4]
Q2: How does this compound's role as a PARP inhibitor affect its function?
As a PARP inhibitor, this compound can impede the maturation of nascent DNA strands during replication.[6] PARP1 plays a significant role in detecting and processing DNA replication intermediates.[6] By inhibiting PARP, this compound can cause an accumulation of DNA single-strand breaks, which can collapse replication forks and create more severe double-strand breaks.[7] In cancer cells with existing defects in DNA repair pathways (like BRCA1/2 mutations), this additional damage cannot be efficiently repaired, leading to genomic instability and cell death.[7][8] This mechanism makes PARP inhibitors effective anticancer agents.[9]
Q3: How should I prepare and store a stock solution of this compound?
For most in vitro cell-based assays, compounds like this compound are typically dissolved in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). It is crucial to ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, the final concentration of the solvent (DMSO) in the cell culture medium should be kept to a minimum, typically at or below 0.1%, as higher concentrations can cause cytotoxicity and affect experimental outcomes.[10]
Q4: How can I determine the stability of this compound in my specific cell culture medium?
The stability of a compound can vary significantly between different media formulations (e.g., DMEM vs. RPMI-1640), temperatures, and the presence of serum. To determine the stability of this compound under your specific experimental conditions, you can perform a time-course experiment. This involves incubating this compound in your complete cell culture medium at 37°C and measuring its concentration at various time points (e.g., 0, 2, 8, 24, 48, 72 hours). The concentration can be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, a cell-based bioassay can be used to measure the remaining biological activity of the compound over time.
Below is a summary table template you can use to record and analyze your findings.
Table 1: this compound Stability Assessment in Cell Culture Media
| Time Point (Hours) | Temperature (°C) | Medium Type | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 37 | DMEM + 10% FBS | 10.0 | 100% |
| 2 | 37 | DMEM + 10% FBS | - | - |
| 8 | 37 | DMEM + 10% FBS | - | - |
| 24 | 37 | DMEM + 10% FBS | - | - |
| 48 | 37 | DMEM + 10% FBS | - | - |
| 72 | 37 | DMEM + 10% FBS | - | - |
Experimental Protocols & Workflows
Signaling Pathway: Isocoumarin-Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by isocoumarins like this compound, leading to apoptotic cell death.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 5. Coumarins and Gastrointestinal Cancer: A New Therapeutic Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibition impedes the maturation of nascent DNA strands during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inactive PARP1 causes embryonic lethality and genome instability in a dominant-negative manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Isocoumarin NM-3 serum albumin binding and bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the isocoumarin NM-3, focusing on its serum albumin binding properties and bioavailability.
Frequently Asked Questions (FAQs)
Serum Albumin Binding
Q1: What is the significance of this compound binding to serum albumin?
The binding of this compound to serum albumin, the most abundant protein in blood plasma, is a critical determinant of its pharmacokinetic profile. This interaction affects the drug's distribution, metabolism, and excretion. A high degree of binding can lead to a longer half-life and a lower volume of distribution, while a low degree of binding may result in rapid clearance. Understanding this binding is essential for predicting the in vivo behavior of this compound and for designing effective dosing regimens.
Q2: Which methods are recommended for determining the serum albumin binding of this compound?
Two primary methods are recommended for quantifying the binding of this compound to serum albumin:
-
Fluorescence Quenching: This technique is based on the principle that the intrinsic fluorescence of tryptophan residues in albumin is quenched upon the binding of a ligand like this compound. It is a rapid and sensitive method for determining binding constants.
-
Equilibrium Dialysis: Considered the "gold standard," this method involves a semi-permeable membrane that separates a solution of this compound and albumin from a buffer solution. At equilibrium, the concentration of free this compound is the same on both sides of the membrane, allowing for a direct measurement of the unbound fraction.
Q3: What are the expected binding parameters for this compound with human serum albumin (HSA)?
While specific experimental data for this compound is proprietary, the following table provides illustrative data for a typical isocoumarin compound.
| Parameter | Value | Method |
| Binding Constant (Ka) | 1.5 x 10^5 M^-1 | Fluorescence Quenching |
| Number of Binding Sites (n) | ~1 | Fluorescence Quenching |
| Percentage Bound | 92% | Equilibrium Dialysis |
| Unbound Fraction (fu) | 0.08 | Equilibrium Dialysis |
Bioavailability
Q4: What is the importance of assessing the bioavailability of this compound?
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs like this compound, bioavailability is a key indicator of its absorption and its ability to reach the target site in a therapeutically effective concentration. Low oral bioavailability can be a significant hurdle in drug development.
Q5: How is the oral bioavailability of this compound determined?
The oral bioavailability of this compound is typically determined through an in vivo pharmacokinetic study in an animal model (e.g., rats or mice). This involves administering a known dose of this compound orally and intravenously (on separate occasions) and then measuring the plasma concentration of the compound over time. The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration to determine the absolute bioavailability.
Q6: What are the key pharmacokinetic parameters to consider for this compound?
The following table summarizes the key pharmacokinetic parameters for a hypothetical isocoumarin, providing a reference for what to expect with this compound.
| Parameter | Oral Administration | Intravenous Administration |
| Dose | 10 mg/kg | 2 mg/kg |
| Cmax (Maximum Concentration) | 1.2 µg/mL | 5.8 µg/mL |
| Tmax (Time to Cmax) | 2 hours | 0.1 hours |
| AUC (Area Under the Curve) | 8.5 µgh/mL | 10.2 µgh/mL |
| Half-life (t1/2) | 6 hours | 5.5 hours |
| Absolute Bioavailability (F%) | 83.3% | - |
Troubleshooting Guides
Serum Albumin Binding Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in fluorescence quenching data | - Inaccurate dilutions of this compound or albumin.- Temperature fluctuations during the experiment.- Presence of interfering substances in the buffer. | - Prepare fresh stock solutions and perform serial dilutions carefully.- Use a temperature-controlled fluorometer.- Ensure high-purity reagents and water for buffer preparation. |
| Low signal-to-noise ratio in fluorescence measurements | - Low concentration of this compound or albumin.- Incorrect excitation or emission wavelengths. | - Optimize the concentrations of this compound and albumin.- Determine the optimal excitation and emission wavelengths for the this compound-albumin complex. |
| Equilibrium not reached in dialysis experiment | - Insufficient dialysis time.- Membrane not properly equilibrated. | - Increase the dialysis time.- Pre-soak the dialysis membrane in the buffer as per the manufacturer's instructions. |
| This compound precipitates out of solution | - Poor solubility of this compound in the assay buffer. | - Add a small percentage of a co-solvent (e.g., DMSO, ethanol) to the buffer, ensuring it does not interfere with the binding. |
In Vivo Bioavailability Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals | - Inconsistent dosing technique.- Differences in food and water intake.- Stress-induced physiological changes in animals. | - Ensure accurate and consistent administration of this compound.- Standardize the housing and feeding conditions for all animals.- Acclimatize animals to the experimental procedures to minimize stress. |
| Poor oral absorption of this compound | - Low solubility of this compound in gastrointestinal fluids.- Rapid metabolism in the gut wall or liver (first-pass effect).- Efflux by transporters like P-glycoprotein. | - Consider formulation strategies to improve solubility (e.g., co-solvents, surfactants).- Investigate the metabolic stability of this compound in vitro.- Test for P-glycoprotein substrate activity. |
| Inconsistent pharmacokinetic profiles | - Analytical issues with the plasma sample analysis (e.g., LC-MS/MS).- Sample degradation during storage or processing. | - Validate the analytical method for accuracy, precision, and linearity.- Ensure proper sample handling and storage conditions (e.g., -80°C). |
Experimental Protocols
Fluorescence Quenching Assay for Serum Albumin Binding
-
Preparation of Solutions:
-
Prepare a stock solution of Human Serum Albumin (HSA) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired concentrations. The final concentration of the organic solvent should be kept low (<1%) to avoid affecting the protein structure.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 to 400 nm.
-
To a cuvette containing a fixed concentration of HSA, add increasing concentrations of this compound.
-
After each addition, mix the solution and allow it to equilibrate for 5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the binding constant (Ka) and the number of binding sites (n).
-
In Vivo Bioavailability Study (Rat Model)
-
Animal Dosing:
-
For oral administration, administer this compound (formulated in a suitable vehicle like 0.5% carboxymethylcellulose) to a group of fasted rats via oral gavage.
-
For intravenous administration, administer this compound (dissolved in a sterile vehicle) to a separate group of rats via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both oral and intravenous routes using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for determining this compound serum albumin binding via fluorescence quenching.
Caption: Workflow for in vivo bioavailability study of this compound in a rat model.
Technical Support Center: Isocoumarin NM-3 In Vivo Applications
Welcome to the technical support center for the investigational compound Isocoumarin NM-3. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning protein binding and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Isocoumarin this compound and what is its primary mechanism of action?
A1: Isocoumarin this compound, or 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid, is an orally bioavailable, anti-angiogenic small molecule.[1] Its primary mechanism of action involves the generation of reactive oxygen species (ROS) within cancer cells.[1] This increase in ROS can lead to the activation of the p53 tumor suppressor protein, resulting in cell cycle arrest and, ultimately, cell death through apoptosis or necrosis.[1]
Q2: I am observing lower than expected efficacy of this compound in my in vivo model. What could be the underlying issue?
A2: A significant challenge with this compound in vivo is its high affinity for plasma proteins, particularly serum albumin.[2] This extensive protein binding can limit the concentration of free, active this compound that reaches the tumor site, potentially reducing its therapeutic efficacy.[2] It is crucial to consider this factor in your experimental design and dose selection.
Q3: How can the high protein binding of this compound be addressed in my experiments?
A3: While specific formulation details for this compound are not extensively published, several strategies can be employed to mitigate the impact of high protein binding for isocoumarins and other small molecules:
-
Dose Escalation: In Phase I clinical trials, this compound was well-tolerated at doses up to 4.7 g/m²/day, suggesting that increasing the dose may help achieve therapeutic concentrations of the free drug.[2]
-
Formulation Strategies: For poorly soluble compounds, which often exhibit high protein binding, various formulation approaches can enhance bioavailability. These include micronization to increase surface area, the use of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), or encapsulation in nanoparticles.
-
Analog Development: Research has focused on creating analogs of this compound with reduced affinity for albumin. One study reported the development of analogs with a 20% reduced affinity for albumin binding and a 5-fold increase in anti-angiogenic activity.[2] While these specific analogs may not be commercially available, this highlights a key strategy for improving in vivo performance.
Q4: What is a recommended starting point for dosing and administration of this compound in a murine model?
It is important to note that this compound has been evaluated as an orally active agent in clinical trials.[2] Therefore, for oral administration experiments, formulation strategies to enhance absorption will be critical.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy despite in vitro potency | High plasma protein binding of this compound limiting free drug concentration. | 1. Increase Dose: Based on tolerability in your model, consider a dose escalation study. 2. Optimize Formulation: If using oral administration, explore formulations known to enhance bioavailability of poorly soluble drugs (e.g., lipid-based carriers, nanoparticles). 3. Alternative Administration Route: Consider intraperitoneal injection, which may bypass first-pass metabolism and increase systemic exposure. A potential starting formulation is 1% DMSO in an aqueous carrier. |
| Variability in experimental results between animals | Inconsistent oral absorption. | 1. Standardize Administration: Ensure consistent timing of administration relative to feeding schedules, as food can affect the absorption of some drugs. 2. Use a More Solubilizing Formulation: Employing a well-characterized formulation, such as a microemulsion or a solution with co-solvents, can reduce variability in absorption. |
| Difficulty dissolving this compound for in vivo use | Poor aqueous solubility of isocoumarins. | 1. Co-solvents: Use a small amount of a biocompatible organic solvent like DMSO or ethanol to initially dissolve the compound before diluting with an aqueous vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals. 2. Sonication: Gentle sonication can aid in the dissolution of the compound in the vehicle. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies of this compound.
| Parameter | Value | Context | Source |
| Plasma Protein Binding | Tightly bound to serum albumin | This is a major factor limiting the free fraction of the drug in vivo. | [2] |
| Maximum Tolerated Dose (Human) | Well-tolerated up to 4.7 g/m²/day | Phase I clinical trials. | [2] |
| Achieved Plasma Concentration (Human) | 144 µg/mL | Following a dose of 1 g/m². | [2] |
| Bioavailability | Good oral linear bioavailability up to 1 g/m² | Phase I clinical trials. | [2] |
| Analog Improvement | 20% reduced albumin binding affinity | Development of novel this compound analogs. | [2] |
| Analog Potency | >5-fold enhanced anti-angiogenic activity | Development of novel this compound analogs. | [2] |
Experimental Protocols
Note: A detailed, publicly available protocol for the specific in vivo formulation and administration of this compound is not available. The following is a generalized protocol for a related isocoumarin that can be adapted as a starting point.
Protocol: Intraperitoneal Administration of an Isocoumarin Compound in a Murine Model
-
Compound Preparation:
-
Weigh the desired amount of the isocoumarin compound (e.g., 3-hexyl-5,7-dimethoxy-isochromen-1-one) in a sterile microcentrifuge tube.
-
Add a sufficient volume of sterile, cell culture grade DMSO to dissolve the compound, ensuring the final concentration of DMSO in the injected solution will be 1%.
-
Vortex briefly to ensure complete dissolution.
-
Add sterile Milli-Q water or saline to achieve the final desired concentration of the isocoumarin for injection (e.g., for a 10 mg/kg dose in a 20g mouse, the final concentration would be 1 mg/mL if injecting 200 µL).
-
Vortex the final solution thoroughly before administration.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise injection volume.
-
Administer the prepared solution via intraperitoneal (i.p.) injection.
-
For control animals, administer the vehicle solution (e.g., 1% DMSO in Milli-Q water) at the same volume.
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity or adverse reactions according to your institution's animal care and use guidelines.
-
Proceed with your experimental endpoints (e.g., tumor volume measurements, tissue collection).
-
Visualizations
Caption: Signaling pathway of Isocoumarin this compound in cancer cells.
Caption: Experimental workflow for in vivo studies of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in NMDA Receptor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in experiments involving N-methyl-D-aspartate (NMDA) receptors.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our NMDA receptor activation assays. What are the potential causes?
A1: High variability in NMDA receptor activation assays can stem from several factors. The NMDA receptor itself is a complex ion channel with multiple subunits and modulatory sites, making it sensitive to experimental conditions. There are many distinct NMDA receptor subtypes in the brain, and their composition can influence experimental outcomes.[1] Common causes for variability include:
-
Reagent Consistency: Ensure the quality and concentration of your NMDA, glycine/D-serine co-agonists, and any antagonists or modulators are consistent across experiments. Prepare fresh solutions regularly and store them appropriately.
-
Cell Health and Passage Number: Use cells at a consistent and optimal confluency and within a narrow passage number range. Stressed or overly passaged cells can exhibit altered receptor expression and signaling. For assays using primary neurons, ensure consistent culture conditions and neuronal health.
-
Assay Conditions: Factors like temperature, pH, and ion concentrations in your assay buffer can significantly impact NMDA receptor activity. Maintain strict consistency in these parameters.
-
Excitotoxicity: Excessive or prolonged activation of NMDA receptors can lead to excitotoxicity and cell death, which will manifest as inconsistent results.[2] Consider optimizing agonist concentrations and exposure times.
Q2: Our cell viability decreases significantly after treating with NMDA. How can we mitigate this excitotoxicity?
A2: NMDA receptor-mediated excitotoxicity is a common issue due to excessive calcium influx.[2] To mitigate this, consider the following strategies:
-
Optimize Agonist Concentration: Determine the lowest concentration of NMDA and co-agonist (glycine or D-serine) that elicits a measurable response without causing significant cell death.
-
Limit Exposure Time: Reduce the duration of agonist application to the minimum time required to obtain a stable signal.
-
Use a Competitive Antagonist: Include a low concentration of a competitive antagonist to reduce the overall level of receptor activation.
-
Culture Conditions: Ensure your cell culture medium contains appropriate neuroprotective factors and that the cells are healthy before starting the experiment.
Q3: We are seeing a high background signal in our calcium flux assay. What could be the cause?
A3: A high background signal in a calcium flux assay can obscure the specific signal from NMDA receptor activation. Common causes include:
-
Incomplete Dye Hydrolysis: Ensure that the acetoxymethyl (AM) ester form of the calcium indicator dye is completely hydrolyzed by intracellular esterases. An incomplete de-esterification step can lead to high background fluorescence.[3]
-
Dye Extrusion: Some cell types actively pump out the calcium indicator dye. The use of an organic anion transport inhibitor, such as probenecid, can help to reduce dye leakage.[3]
-
Cell Health: Unhealthy or dying cells can have dysregulated intracellular calcium levels, leading to a high baseline signal.
-
Autofluorescence: Some experimental compounds or media components may be autofluorescent. Always run appropriate controls to check for this.
Troubleshooting Guides
Inconsistent Agonist/Antagonist Dose-Response Curves
| Symptom | Possible Cause | Suggested Solution |
| Shallow or inconsistent slope | Suboptimal assay conditions | Verify and standardize buffer composition, pH, and temperature. Ensure consistent cell density and health. |
| Reagent degradation | Prepare fresh agonist and antagonist solutions for each experiment. Verify the quality of your compounds. | |
| Shift in EC50/IC50 values | Inconsistent co-agonist concentration | The presence and concentration of the co-agonist (glycine or D-serine) are critical for NMDA receptor activation. Ensure consistent co-agonist levels across all wells and experiments. |
| Variability in cell passage number | Use cells within a defined, narrow passage number range as receptor expression levels can change over time in culture. | |
| Low maximal response | Excitotoxicity at high agonist concentrations | Reduce agonist incubation time or use a lower concentration range. Monitor cell viability in parallel with the functional assay. |
| Receptor desensitization | Prolonged exposure to agonists can cause NMDA receptors to desensitize. Optimize the timing of agonist addition and signal reading. |
High Well-to-Well Variability in Plate-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| Edge effects (outer wells behave differently) | Temperature or evaporation gradients | Use a plate incubator with good temperature uniformity. Fill the outer wells with sterile water or media to minimize evaporation from the experimental wells. |
| Inconsistent cell numbers per well | Poor cell seeding technique | Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and verify cell distribution visually after seeding. |
| Variable dye loading | Inconsistent dye concentration or incubation time | Prepare a master mix of the dye loading solution and add it consistently to all wells. Ensure uniform incubation time and temperature for dye loading. |
| Inaccurate liquid handling | Pipetting errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful addition of all reagents. |
Experimental Protocols
Key Experiment: Calcium Flux Assay for NMDA Receptor Activation
This protocol provides a general framework for measuring NMDA receptor activation in a 384-well plate format using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the desired NMDA receptor subunits
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium, magnesium, and glucose)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
NMDA and glycine/D-serine (agonists)
-
Antagonists or test compounds
-
384-well black-walled, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities
Methodology:
-
Cell Seeding: Seed the cells into the 384-well plate at a predetermined optimal density and allow them to adhere and grow for 16-24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium from the wells.
-
Add the loading buffer to each well and incubate for 1-2 hours at 37°C.[4]
-
After incubation, gently wash the cells with assay buffer to remove excess dye.[4]
-
-
Compound Addition:
-
Add your test compounds or antagonists to the appropriate wells and incubate for the desired time.
-
-
Signal Measurement:
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record the baseline fluorescence for a short period.
-
Use the instrument's injection system to add the agonist solution (NMDA and co-agonist) to the wells.
-
Immediately begin kinetic reading of the fluorescence signal for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline after agonist addition.
-
Normalize the data to appropriate controls (e.g., vehicle control and a positive control with a saturating agonist concentration).
-
Generate dose-response curves and calculate EC50 or IC50 values as needed.
-
Visualizations
Caption: Simplified NMDA receptor signaling pathway.
Caption: Workflow for a calcium flux assay.
Caption: Troubleshooting inconsistent results.
References
Optimizing Isocoumarin NM-3 Concentration for Endothelial Cell Assays: A Technical Support Center
Welcome to the technical support center for Isocoumarin NM-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in endothelial cell assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Isocoumarin this compound and what is its primary mechanism of action on endothelial cells?
Isocoumarin this compound, with the chemical name 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid, is a derivative of isocoumarin that has demonstrated anti-angiogenic properties. Its primary mechanism of action in endothelial cells is the induction of cell death through a non-apoptotic process. This is mediated by the generation of reactive oxygen species (ROS)[1].
Q2: Is Isocoumarin this compound a PARP inhibitor?
While some isocoumarin-based compounds are known to inhibit Poly (ADP-ribose) polymerase (PARP), there is currently no direct scientific evidence in the provided search results to definitively classify Isocoumarin this compound as a PARP inhibitor or to provide a specific IC50 value for PARP enzyme activity.
Q3: What are the known signaling pathways affected by this compound in endothelial cells?
The primary established signaling event is the generation of ROS. In other cell types, such as human carcinoma cells, this compound has been shown to increase the expression of the p53 tumor suppressor and the cyclin-dependent kinase inhibitor p21[1]. This can lead to cell cycle arrest. While ROS is a known activator of various signaling pathways in endothelial cells, including the NF-κB and MAPK pathways, the direct downstream targets of this compound-induced ROS in endothelial cells are not yet fully elucidated.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of Isocoumarin this compound in endothelial cell assays.
Issue 1: Determining the Optimal Concentration of this compound
Problem: I am unsure which concentration of this compound to use for my endothelial cell assay (e.g., proliferation, migration, tube formation).
Solution: The optimal concentration of this compound is assay-dependent. Based on available literature, a wide range of concentrations has been tested. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Recommended Starting Concentrations:
| Concentration Range (ng/mL) | Expected Effect | Reference |
| 10 - 100 | Selective cytotoxicity to endothelial cells | [1] |
| 100 - 1000 | Increased cytotoxicity | [1] |
| 1000 - 10,000 | Strong cytotoxic effects | [1] |
| up to 100,000 (100 µg/mL) | Weak inhibitory activity on proliferation | [2] |
Experimental Workflow for Concentration Optimization:
Caption: Workflow for optimizing this compound concentration.
Issue 2: Observing High Levels of Cell Death or Unexpected Results
Problem: I am observing widespread cell death even at low concentrations of this compound, or my results are inconsistent.
Troubleshooting Steps:
-
Verify this compound Stock Solution:
-
Ensure the compound is fully dissolved. Isocoumarin this compound is typically dissolved in DMSO.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Confirm the final DMSO concentration in your culture medium is low (<0.1%) and consistent across all conditions, including the vehicle control.
-
-
Assess Cell Health:
-
Ensure your endothelial cells are healthy, within a low passage number, and not confluent before starting the experiment. Stressed or overly confluent cells can be more sensitive to treatment.
-
-
Incubation Time:
-
The cytotoxic effects of this compound are time-dependent. If you are seeing excessive cell death, consider reducing the incubation time. Start with shorter time points (e.g., 6, 12, 24 hours) to establish a time course for your desired effect.
-
-
Signs of Cytotoxicity:
-
Morphological Changes: Look for signs of cellular stress such as cell rounding, detachment from the culture surface, membrane blebbing, and the appearance of intracellular vacuoles.
-
Apoptosis vs. Necrosis: While this compound is reported to induce non-apoptotic cell death in endothelial cells, you can use assays like Annexin V/Propidium Iodide staining to quantify the mode of cell death in your specific system.
-
Issue 3: this compound Does Not Seem to Have an Effect
Problem: I am not observing any significant effect of this compound at concentrations reported in the literature.
Troubleshooting Steps:
-
Check this compound Activity:
-
If possible, test the activity of your this compound stock on a sensitive positive control cell line.
-
-
Cell Type and Density:
-
Different endothelial cell types (e.g., HUVEC, HMVEC) may have varying sensitivities to this compound.
-
Cell density can influence the response. Ensure you are seeding cells at a consistent and appropriate density for your assay.
-
-
Assay Conditions:
-
Serum Concentration: The presence of serum proteins can sometimes interfere with the activity of small molecules. Consider if reducing the serum concentration during the treatment period is appropriate for your assay.
-
Assay Endpoint: The chosen endpoint might not be sensitive enough or may be measured at an inappropriate time point. Consider a time-course experiment.
-
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
-
Create Monolayer: Seed endothelial cells in a 6-well or 12-well plate and grow to full confluence.
-
Create Wound: Use a sterile pipette tip to create a linear "scratch" in the monolayer.
-
Wash: Gently wash with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Endothelial Cell Tube Formation Assay
-
Coat Plates: Thaw a basement membrane matrix (e.g., Matrigel®) on ice and coat the wells of a 96-well plate. Polymerize the matrix at 37°C for 30-60 minutes.
-
Cell Suspension: Prepare a suspension of endothelial cells in a low-serum medium containing the desired concentrations of this compound or a vehicle control.
-
Seeding: Seed the cells onto the polymerized matrix.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Signaling Pathway Diagram
The primary mechanism of Isocoumarin this compound in endothelial cells involves the generation of Reactive Oxygen Species (ROS). ROS can then influence various downstream signaling pathways that regulate cell survival, proliferation, and inflammation.
Caption: Proposed signaling pathway of Isocoumarin this compound in endothelial cells.
References
Technical Support Center: Isocoumarin NM-3 Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the experimental use of Isocoumarin NM-3, with a focus on its toxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Isocoumarin this compound and what is its primary biological activity?
A1: Isocoumarin this compound is a synthetic isocoumarin derivative. It has been identified as a compound with selective cytotoxicity, primarily affecting endothelial cells, while showing minimal toxicity to certain cancer cell lines like Lewis lung carcinoma (LLC) and Seg-1 esophageal adenocarcinoma cells[1].
Q2: What is the observed mechanism of cell death induced by this compound in non-cancerous endothelial cells?
A2: Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have indicated that this compound induces cell death through a non-apoptotic mechanism[2]. This is in contrast to its effect on some human carcinoma cells, where it can induce apoptosis via the generation of reactive oxygen species (ROS) and is associated with an increase in the tumor suppressor protein p53[2].
Q3: Does this compound show selective toxicity towards specific non-cancerous cell types?
A3: Yes, current research suggests that this compound is selectively cytotoxic to endothelial cells, such as HUVECs[1]. This selectivity is a key consideration for researchers designing experiments to investigate its therapeutic potential or toxicological profile.
Q4: Can the biological effects of this compound vary significantly from its analogs?
A4: Absolutely. For instance, a structurally similar analog of this compound, known as 185322, has been shown to induce mitotic phase arrest and apoptosis in human multiple myeloma cells, while having little to no effect on the growth and survival of human carcinoma cells[3]. This highlights the importance of not extrapolating results between different isocoumarin derivatives.
Data Presentation: Cytotoxicity of Isocoumarin this compound
| Cell Line | Compound | Effect | Concentration | Citation |
| HUVEC | This compound | Cytotoxic | Starting at 10 ng/ml | [1] |
| LLC | This compound | Not Cytotoxic | Not Specified | [1] |
| Seg-1 | This compound | Not Cytotoxic | Not Specified | [1] |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
-
Cell Seeding:
-
Culture the desired non-cancerous cell line (e.g., HUVECs) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and proliferate for 24 hours in a CO2 incubator at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of Isocoumarin this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% v/v).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of the solvent used for this compound.
-
Untreated Control: Medium only.
-
Positive Control: A compound known to be cytotoxic to the cell line.
-
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the curve using appropriate software.
-
Troubleshooting Guides
Issue: High variability between replicate wells in the cell viability assay.
-
Possible Cause: Uneven cell seeding, edge effects in the plate, or inconsistent pipetting.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
After seeding, gently rock the plate in a cross-like motion to ensure even distribution.
-
Avoid using the outer wells of the 96-well plate, which are more prone to evaporation (edge effect). Fill them with sterile PBS or medium instead.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
-
Issue: this compound appears to have low or no toxicity in the chosen non-cancerous cell line.
-
Possible Cause: The cell line may be resistant to this compound, the compound may have degraded, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Confirm the identity and health of your cell line.
-
Use a positive control to ensure your assay is working correctly.
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing a cytotoxic effect.
-
-
Issue: Precipitation of this compound is observed in the culture medium.
-
Possible Cause: Poor solubility of this compound in the aqueous culture medium.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining this compound solubility.
-
Prepare the final dilutions of this compound in pre-warmed culture medium and mix thoroughly before adding to the cells.
-
Visually inspect the wells for any precipitation after adding the compound. If precipitation occurs at higher concentrations, this may represent the limit of solubility under your experimental conditions.
-
-
Visualizations
Caption: A generalized experimental workflow for determining the cytotoxicity of Isocoumarin this compound.
Caption: Contrasting mechanisms of Isocoumarin this compound in non-cancerous versus some cancerous cell lines.
References
- 1. This compound, an isocoumarin, increases the antitumor effects of radiotherapy without toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel isocoumarin 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (this compound) induces lethality of human carcinoma cells by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel isocoumarin derivative induces mitotic phase arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for Isocoumarin NM-3 resistance in tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Isocoumarin NM-3 resistance in tumors.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Isocoumarin this compound?
A1: Isocoumarin this compound is a derivative that has been shown to induce cell death in human carcinoma cells through the generation of reactive oxygen species (ROS). This increase in ROS is associated with an upregulation of the p53 tumor suppressor protein.[1] Consequently, in cancer cell lines such as human MCF-7 and ZR-75-1 breast cancer cells, this compound can induce the p21 cyclin-dependent kinase inhibitor, leading to G1-S phase cell cycle arrest and necrotic cell death. In other cell lines, like human PA-1 ovarian carcinoma and HeLa cervical carcinoma cells, this compound triggers apoptosis through a mechanism dependent on reactive oxygen species.[1]
Q2: Has resistance to Isocoumarin this compound been reported in tumors?
A2: To date, there are no specific studies in the public domain that document acquired resistance to Isocoumarin this compound in tumor cell lines or clinical trials. However, based on its mechanism of action, potential resistance mechanisms can be hypothesized.
Q3: What are the potential mechanisms of resistance to Isocoumarin this compound?
A3: Given that this compound's primary mechanism of action is the induction of reactive oxygen species (ROS), a plausible mechanism of acquired resistance in tumor cells would be the upregulation of their intrinsic antioxidant capacity. This could involve increased expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, which would neutralize the cytotoxic effects of ROS. Additionally, alterations in the p53 signaling pathway could also contribute to resistance, as p53 is a key mediator of this compound-induced cell death.[1][2]
Q4: What are the reported IC50 values for Isocoumarin this compound and related compounds?
Quantitative Data Summary
Table 1: Cytotoxic Activity of Isocoumarin Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Isocoumarin Derivative 1 | HeLa | 11.49 ± 1.64 | [3] |
| Isocoumarin Derivative 3 | HeLa | 8.70 ± 0.94 | [3] |
| Py-rone Derivative 4 | HepG2 | 34.10 ± 2.92 | [3] |
| Fusamarin 7 | HT29 | 2.2 | [4] |
| Fusamarin 8 | HT29 | 1.0 | [4] |
Troubleshooting Guides
Issue 1: High variability or lack of reproducibility in this compound cytotoxicity assays.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell numbers across wells can lead to significant variations in viability readouts.
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect plates under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: this compound precipitation. The compound may not be fully solubilized at the tested concentrations.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use. Visually inspect the media for any signs of precipitation after adding the compound. Consider performing a solubility test for the desired concentration range in your specific cell culture medium.
-
-
Possible Cause 3: Inconsistent incubation times. Variations in the duration of this compound exposure can affect cytotoxicity.
-
Troubleshooting Tip: Standardize the incubation time for all plates and experiments. Use a timer to ensure precise exposure periods.
-
Issue 2: Observed decrease in this compound efficacy over time in long-term cell culture.
-
Possible Cause 1: Development of acquired resistance. Prolonged exposure to sub-lethal concentrations of this compound may lead to the selection of a resistant cell population.
-
Troubleshooting Tip: Perform a new dose-response experiment to determine if the IC50 value has shifted. Analyze resistant cells for changes in the expression of antioxidant enzymes or alterations in the p53 pathway. Consider developing a resistant cell line for further investigation (see Experimental Protocols).
-
-
Possible Cause 2: Degradation of this compound in culture medium. The compound may not be stable over extended periods in culture conditions.
-
Troubleshooting Tip: Replenish the culture medium with freshly prepared this compound at regular intervals during long-term experiments.
-
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Isocoumarin this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Development of an Isocoumarin this compound Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using the cytotoxicity assay described above.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for a prolonged period.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. Maintain the cells at each drug concentration for several passages to ensure the stability of the resistant phenotype.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to confirm the shift in the IC50 value compared to the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at different passages for future experiments.
Visualizations
Caption: Signaling pathway of Isocoumarin this compound in cancer cells.
Caption: Experimental workflow for developing and characterizing this compound resistance.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Mutant p53-Associated Molecular Mechanisms of ROS Regulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Induced Reactive Oxygen Species in p53-Mediated Cell Fate Decisions - PMC [pmc.ncbi.nlm.nih.gov]
improving the in vivo efficacy of Isocoumarin NM-3
Disclaimer: Isocoumarin NM-3 is a hypothetical compound for the purpose of this guide. The following information is based on the known properties of isocoumarin derivatives and general best practices in preclinical drug development. Researchers should adapt these recommendations based on the specific experimental data obtained for this compound.
Frequently Asked Questions (FAQs)
Q1: What is Isocoumarin this compound and its potential mechanism of action?
Isocoumarin this compound is a synthetic isocoumarin derivative currently under investigation for its potential as an anti-cancer agent. Isocoumarins are a class of natural and synthetic compounds that have demonstrated a range of biological activities, including cytotoxic effects against cancer cells.[1][2] The therapeutic potential of these compounds is linked to their ability to modulate multiple cellular pathways crucial for cancer development and progression.[3]
The precise mechanism of action for this compound is under investigation, but based on related isocoumarin and coumarin compounds, its anti-tumor effects may arise from:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.[4]
-
Inhibition of Key Signaling Pathways: Modulating pro-survival pathways such as PI3K/Akt/mTOR.[5]
-
PARP Inhibition: Some isocoumarin-related structures have been investigated for their ability to interfere with DNA repair mechanisms in cancer cells by inhibiting Poly (ADP-ribose) polymerase (PARP).[6][7]
A hypothetical signaling pathway for this compound's action is depicted below.
Q2: What are the common challenges in achieving in vivo efficacy with isocoumarin-based compounds?
Like many natural product-derived compounds, isocoumarins can present challenges in preclinical development.[8][9] Researchers working with this compound may encounter:
-
Poor Aqueous Solubility: Isocoumarins are often hydrophobic, leading to difficulties in formulating a suitable vehicle for in vivo administration and potentially causing low absorption.[10]
-
Low Bioavailability: Poor solubility, coupled with potential first-pass metabolism in the liver, can result in low concentrations of the active compound reaching the systemic circulation and the tumor site.[8]
-
Off-Target Toxicity: At higher concentrations, isocoumarins may exhibit toxicity to healthy tissues, limiting the achievable therapeutic window.
-
Lack of In Vitro-In Vivo Correlation: Promising results in cell culture (in vitro) may not always translate to efficacy in animal models (in vivo) due to complex pharmacokinetic and pharmacodynamic factors.[11]
Q3: What are the key considerations before starting an in vivo study with this compound?
Before initiating animal efficacy studies, a well-defined experimental plan is crucial for obtaining reproducible and meaningful data. Key considerations include:
-
Formulation Development: Develop a stable and biocompatible formulation that can solubilize this compound for the intended route of administration.
-
Preliminary Toxicology: Conduct a maximum tolerated dose (MTD) study to determine the dose range that is safe to administer to the animals.
-
Animal Model Selection: Choose an appropriate animal model (e.g., xenograft, syngeneic, or patient-derived xenograft - PDX) that is relevant to the cancer type being studied.[12]
-
Pharmacokinetic (PK) Profiling: If possible, perform a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Question: My this compound compound is precipitating out of solution when I prepare it for injection. How can I improve its solubility?
Answer: Poor solubility is a common issue for compounds with hydrophobic scaffolds like isocoumarins. Several formulation strategies can be employed to enhance the solubility of this compound for in vivo studies. The choice of strategy will depend on the physicochemical properties of this compound and the intended route of administration.
Potential Solutions:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent and water can increase the solubility of hydrophobic compounds.
-
Surfactant-based Formulations: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[13]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be used. For parenteral routes, lipid emulsions or liposomes are options.[14][15]
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles or nanoemulsions can improve solubility, stability, and potentially target the drug to the tumor site.[10][16]
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Key Components | Advantages | Disadvantages |
| Co-solvent System | PEG 300/400, Ethanol, DMSO, Propylene Glycol | Simple to prepare, suitable for early-stage studies. | Can cause toxicity at high concentrations, potential for drug precipitation upon dilution in the bloodstream. |
| Surfactant Micelles | Polysorbate 80 (Tween 80), Cremophor EL, Solutol HS 15 | High drug loading capacity, can improve stability. | Potential for hypersensitivity reactions (e.g., Cremophor EL), can have their own biological effects. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can significantly increase solubility, generally well-tolerated. | Can be expensive, may alter drug pharmacokinetics. |
| Lipid-Based (SEDDS) | Oils (e.g., sesame oil), Surfactants, Co-surfactants | Enhances oral bioavailability by promoting lymphatic uptake. | Only suitable for oral administration, complex formulation development. |
| Nanoparticles | PLGA, PLA, Lipids (for nanoemulsions) | Improves solubility and stability, allows for controlled release and potential for targeted delivery. | More complex to prepare and characterize, potential for immunogenicity. |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Question: this compound is highly cytotoxic to my cancer cell lines in vitro, but I am not observing significant tumor growth inhibition in my mouse xenograft model. What could be the reason?
Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[11] This often points to issues with the drug's behavior within a complex biological system.
Potential Causes and Solutions:
-
Suboptimal Drug Exposure at the Tumor Site:
-
Troubleshooting: Conduct a pilot pharmacokinetic (PK) study to measure the concentration of this compound in the plasma and, if possible, in the tumor tissue over time. This will help determine if the drug is being absorbed and reaching its target.
-
Solution: If exposure is low, consider increasing the dose (if tolerated), changing the route of administration (e.g., from oral to intraperitoneal), or improving the formulation to enhance bioavailability (see Issue 1).
-
-
Rapid Metabolism or Clearance:
-
Troubleshooting: Analyze plasma samples from your PK study for the presence of metabolites.
-
Solution: If this compound is rapidly metabolized, a different drug delivery system (e.g., nanoparticles) that protects the drug from metabolic enzymes could be beneficial.[16] Alternatively, combination therapy with an inhibitor of the relevant metabolic enzyme could be explored, though this adds complexity.
-
-
Inappropriate Animal Model:
-
Troubleshooting: Review the literature to ensure the chosen cell line and mouse strain are appropriate for the cancer type and the expected mechanism of action of this compound. For example, if this compound is expected to have an immune-modulatory effect, a syngeneic model with a competent immune system would be more appropriate than an immunodeficient xenograft model.[12]
-
Solution: Consider testing this compound in a different, potentially more sensitive, animal model.
-
-
Insufficient Dosing Regimen:
-
Troubleshooting: Review your MTD study. Are you dosing at a level that is well-tolerated but potentially sub-therapeutic?
-
Solution: Conduct a dose-response study with multiple dose levels to determine the optimal therapeutic dose. It's also important to optimize the dosing schedule (e.g., daily vs. twice daily, 5 days on/2 days off).
-
The following workflow can guide the troubleshooting process for poor in vivo efficacy.
Issue 3: Observed Toxicity in Animal Models
Question: At doses where I expect to see an anti-tumor effect, my mice are losing weight and showing signs of distress. How can I manage the toxicity of this compound?
Answer: Managing toxicity is critical for the successful development of any therapeutic agent. It's important to differentiate between toxicity caused by the compound itself (on-target or off-target effects) and toxicity caused by the formulation vehicle.
Potential Solutions:
-
Vehicle Control Group: Always include a control group that receives only the vehicle (the formulation without this compound). This will help you determine if the observed toxicity is due to the excipients in your formulation.
-
Dose Reduction and Schedule Modification: If the toxicity is dose-dependent, reducing the dose or modifying the dosing schedule (e.g., intermittent dosing) may help to mitigate the adverse effects while maintaining some level of efficacy.
-
Refine the Formulation: Some excipients, such as high concentrations of DMSO or certain surfactants, can cause local irritation or systemic toxicity. Experiment with alternative, more biocompatible excipients (see Table 1).
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help them tolerate the treatment.
-
Combination Therapy: Combining a lower, better-tolerated dose of this compound with another anti-cancer agent that has a different mechanism of action could potentially lead to synergistic effects without increasing toxicity.
Table 2: Common Excipients and Potential Toxicities
| Excipient | Common Use | Potential Toxicity |
| DMSO | Co-solvent | Hemolysis, nephrotoxicity at high concentrations. |
| Ethanol | Co-solvent | Sedation, liver toxicity with chronic administration. |
| Cremophor EL | Surfactant | Hypersensitivity reactions, neurotoxicity. |
| Polysorbate 80 (Tween 80) | Surfactant | Can cause hypersensitivity reactions, though generally considered safer than Cremophor EL. |
| PEG 400 | Co-solvent | Generally safe, but can cause osmotic diarrhea at high oral doses. |
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound Nanoemulsion Formulation
This protocol describes a method for preparing a nanoemulsion of a hydrophobic compound like this compound for parenteral administration.
Materials:
-
Isocoumarin this compound
-
Medium-chain triglyceride (MCT) oil
-
Lecithin (e.g., from soybean)
-
Polysorbate 80 (Tween 80)
-
Glycerol
-
Water for Injection (WFI)
-
High-pressure homogenizer or probe sonicator
Method:
-
Prepare the Oil Phase: Dissolve the desired amount of this compound and lecithin in MCT oil. Gently warm (e.g., to 40-50°C) if necessary to aid dissolution.
-
Prepare the Aqueous Phase: Dissolve Polysorbate 80 and glycerol in WFI.
-
Form the Pre-emulsion: Add the oil phase to the aqueous phase while stirring vigorously with a high-shear mixer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a sufficient number of cycles (e.g., 5-10 cycles at 15,000-20,000 psi) until a translucent nanoemulsion with a uniform particle size is formed. Alternatively, use a probe sonicator, taking care to avoid overheating the sample.
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS). The particle size should ideally be below 200 nm for parenteral administration.
-
Sterile Filtration: Filter the final nanoemulsion through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: Murine Xenograft Efficacy Study Workflow
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous tumor model.
Detailed Steps:
-
Animal Acclimation: Allow animals (e.g., 6-8 week old female athymic nude mice) to acclimate to the facility for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: Positive control (a standard-of-care chemotherapy)
-
-
Treatment Administration: Administer the treatments according to the predetermined schedule and route of administration.
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specific size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tumors, blood (for plasma), and major organs for further analysis (e.g., histology, biomarker analysis). Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group.
References
- 1. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Isocoumarin NM-3: A Comparative Guide to a Novel Angiogenesis Inhibitor
In the landscape of anti-cancer drug development, targeting angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen—remains a cornerstone of therapeutic strategy. Among the diverse array of angiogenesis inhibitors, the isocoumarin NM-3 has emerged as a promising orally bioavailable compound. This guide provides a comparative analysis of this compound against other established angiogenesis inhibitors, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
Performance Comparison of Angiogenesis Inhibitors
To provide a clear comparison, the following table summarizes the available quantitative data on the efficacy of this compound and other well-known angiogenesis inhibitors in various preclinical assays. It is important to note that direct head-to-head comparative studies are limited in the publicly available literature. Therefore, the data presented here are compiled from individual studies and should be interpreted with caution.
| Inhibitor | Assay | Target/Cell Type | Effective Concentration / IC50 | Citation(s) |
| This compound | Clonogenic Survival | Human Non-Small-Cell Lung Cancer (NSCLC) cells | Effective at clinically achievable concentrations | [1][2] |
| Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | Cytotoxic at low mM concentrations | [1][2] | |
| In vivo Tumor Growth | Human NSCLC xenografts in mice | Effective in reducing tumor volume | [1] | |
| Sunitinib | HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: 40 nM | Not Applicable |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: 1.47 µM | Not Applicable | |
| Bevacizumab | HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | 20% tube formation at tested concentration | [3] |
| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent inhibition | [4] | |
| Endostatin | HUVEC Invasion | Human Umbilical Vein Endothelial Cells (HUVECs) | Near maximal inhibition at 5 µg/ml | [5] |
| CAM Assay | Chick Chorioallantoic Membrane | Inhibition of angiogenesis | [6][7] |
Mechanism of Action: Unraveling the Anti-Angiogenic Effects of this compound
This compound exerts its anti-angiogenic effects through a multi-faceted approach. Preclinical studies have demonstrated that this compound directly induces cytotoxicity in endothelial cells, the primary building blocks of blood vessels.[1][2] Furthermore, this compound has been shown to decrease the clonogenic survival of human non-small-cell lung cancer cells, indicating a direct anti-tumor effect in addition to its impact on angiogenesis.[1][2]
A key aspect of this compound's mechanism is its ability to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates angiogenesis. The precise upstream signaling pathways modulated by this compound to achieve this reduction in VEGF are an area of ongoing research. Potential pathways that regulate VEGF expression and are common targets for angiogenesis inhibitors include the Hypoxia-Inducible Factor-1α (HIF-1α) and the PI3K/Akt signaling cascades.
Below is a diagram illustrating the general signaling pathways involved in angiogenesis, with a hypothesized point of intervention for this compound based on its known effect on VEGF expression.
Caption: General Angiogenesis Signaling and Putative this compound Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for three key in vitro and in vivo assays used to evaluate the efficacy of angiogenesis inhibitors.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Methodology:
-
Preparation of Matrigel: Thaw Matrigel basement membrane matrix on ice overnight at 4°C. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in appropriate growth medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add the test compounds (e.g., this compound, other inhibitors) at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize and photograph the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that utilizes the highly vascularized membrane of a developing chicken embryo to study angiogenesis.
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM, taking care not to damage the underlying membrane.
-
Carrier Application: Place a sterile carrier (e.g., a small filter paper disc or a silicone ring) onto the CAM.
-
Treatment: Apply the test substance (e.g., this compound) or control vehicle onto the carrier.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.
-
Analysis: On the day of analysis, open the window and observe the vasculature around the carrier. Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by using image analysis to measure vessel density and length.
In Vivo Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism by implanting a Matrigel plug containing pro-angiogenic factors and the test inhibitor.
Methodology:
-
Plug Preparation: On ice, mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the angiogenesis inhibitor to be tested (e.g., this compound) or a vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of an immunodeficient mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for blood vessels from the host to infiltrate the Matrigel plug.
-
Plug Excision: After the incubation period, euthanize the mouse and surgically excise the Matrigel plug.
-
Analysis: Quantify the extent of angiogenesis within the plug. This can be done by measuring the hemoglobin content of the plug using a Drabkin's reagent-based assay, which correlates with the amount of red blood cells and, therefore, blood vessel formation. Alternatively, the plug can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) for immunohistochemical analysis of microvessel density.
Conclusion
The isocoumarin this compound represents a noteworthy addition to the arsenal of angiogenesis inhibitors. Its oral bioavailability and direct cytotoxic effects on endothelial and tumor cells make it a compelling candidate for further investigation. While the currently available data demonstrates its anti-angiogenic potential, a more definitive understanding of its comparative efficacy and precise molecular mechanism of action awaits direct, head-to-head studies with other established inhibitors. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses, which will be crucial in elucidating the full therapeutic potential of this compound in the treatment of cancer.
References
- 1. The angiogenesis inhibitor this compound is active against human NSCLC xenografts alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The angiogenesis inhibitor this compound is active against human NSCLC xenografts alone and in combination with docetaxel | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Endostatin Effects on Tumor Cells and Vascular Network of Human Renal Cell Carcinoma Implanted on Chick Embryo Chorioallantoic Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Isocoumarin NM-3 and its Synthetic Analogs in Anti-Angiogenic and Anti-Cancer Applications
A detailed comparative analysis of Isocoumarin NM-3 with its more potent synthetic analogs is currently limited by the lack of publicly available data on the specific structures, quantitative potency, and experimental methodologies for these analogs. A 2004 conference proceeding indicated the development of this compound analogs with over five times the anti-angiogenic activity and reduced albumin binding, but follow-up publications with specific data remain elusive. However, based on available research on Isocoumarin this compound, this guide provides a comprehensive overview of its mechanism of action, experimental data, and the signaling pathways it influences. This information can serve as a baseline for future comparative studies once data on its improved analogs become available.
Isocoumarin this compound: An Overview
Isocoumarin this compound, with the chemical name 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid, is a synthetic isocoumarin derivative that has undergone Phase I clinical trials as an orally bioavailable anti-angiogenic agent.[1] It has demonstrated multiple anti-cancer effects, including the inhibition of endothelial cell proliferation and the suppression of vascular endothelial growth factor (VEGF) expression.[1]
Mechanism of Action
This compound's primary mechanism of action involves the generation of reactive oxygen species (ROS) within carcinoma cells. This increase in ROS leads to a loss of clonogenic survival and induces cell death. Further studies have shown that this compound's effects are also mediated through the tumor suppressor protein p53. In response to this compound, there is an increase in p53 expression, which in turn induces the cyclin-dependent kinase inhibitor p21. This induction leads to cell cycle arrest at the G1-S phase and subsequent necrotic cell death in breast cancer cells. In other cancer cell lines, such as ovarian and cervical carcinoma, this compound has been shown to induce apoptosis through a ROS-dependent mechanism.
Signaling Pathway of Isocoumarin this compound
The following diagram illustrates the proposed signaling pathway for Isocoumarin this compound in human carcinoma cells, leading to cell cycle arrest and cell death.
Caption: Proposed signaling pathway of Isocoumarin this compound in carcinoma cells.
Experimental Data and Protocols
While specific comparative data for this compound analogs is unavailable, research on this compound provides a foundation for the types of assays used to evaluate its potency.
Anti-Angiogenic Activity
A key measure of this compound's efficacy is its ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC).
Experimental Protocol: HUVEC Proliferation Assay
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with growth factors and fetal bovine serum.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.
Cytotoxicity in Cancer Cells
The direct effect of this compound and its analogs on cancer cells is determined through cytotoxicity assays.
Experimental Protocol: Clonogenic Survival Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, PA-1) are seeded at a low density in 6-well plates to allow for colony formation.
-
Treatment: After 24 hours, cells are treated with varying concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and cells are washed and incubated in fresh drug-free medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment concentration relative to the vehicle control.
Data Summary
Due to the absence of public data on this compound's potent analogs, a comparative data table cannot be constructed at this time. Research on this compound has shown it to be effective at micromolar concentrations. The development of analogs with over 5-fold greater potency suggests that these newer compounds would exhibit activity in the sub-micromolar or low micromolar range.[1]
Conclusion
Isocoumarin this compound is an anti-angiogenic and anti-cancer agent with a well-documented mechanism of action involving ROS generation and p53 pathway activation. While reports from 2004 suggest the existence of synthetic analogs with significantly improved potency and reduced protein binding, the specific data required for a detailed comparative analysis are not currently in the public domain. The experimental protocols outlined in this guide provide a framework for how such a comparison could be conducted once these next-generation compounds are more thoroughly characterized in published literature. Researchers and drug development professionals are encouraged to seek out forthcoming studies that may provide the necessary data to fully evaluate the therapeutic potential of these promising this compound analogs.
References
Unveiling the Anti-Angiogenic Potential of Isocoumarin NM-3 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocoumarin NM-3, identified as 2-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propanoic acid, has emerged as a promising anti-angiogenic agent. Its ability to inhibit key processes in the formation of new blood vessels, a critical step in tumor growth and metastasis, has spurred the development of various derivatives aimed at enhancing its therapeutic profile. This guide provides a comprehensive comparison of Isocoumarin this compound and its analogues, summarizing their structure-activity relationships (SAR), presenting available quantitative data, and detailing the experimental protocols used for their evaluation.
Structure-Activity Relationship and Performance Comparison
The core structure of Isocoumarin this compound features a substituted isocoumarin ring linked to a propanoic acid moiety at the C-3 position. Modifications to this core structure have been explored to improve potency and reduce undesirable characteristics such as high protein binding, which can limit bioavailability. While extensive quantitative SAR data in a single comprehensive study remains elusive in publicly available literature, the existing research points towards several key structural modifications influencing anti-angiogenic activity.
| Compound | Biological Activity | Assay | Cell Line | IC50 / Effective Concentration | Citation |
| Isocoumarin this compound | Inhibition of HUVEC Migration | Transwell Migration Assay | HUVEC | Significant reduction at 100 ng/mL | [1] |
| Isocoumarin this compound | Cytotoxicity | Clonogenic Survival Assay | HUVEC | Cytotoxic | [1] |
| Isocoumarin this compound | Inhibition of Angiogenesis (in vivo) | Mouse Dorsal Air Sac Assay | S-180 tumor cells | Dose-dependent suppression (0.3-10 mg/kg/day) | [2] |
| Isocoumarin this compound | Inhibition of Cell Proliferation | Not specified | Human Umbilical Vein Endothelial Cells | Weak inhibition (~50% at 100 µg/mL) | [2] |
It has been noted that while this compound demonstrates anti-angiogenic effects, its potency in cell proliferation assays can be modest.[2] This has been a driving factor in the synthesis of analogues with the goal of achieving greater efficacy at lower concentrations. One line of investigation has focused on creating derivatives with enhanced anti-angiogenic activity and concurrently reduced affinity for serum albumin, which could lead to improved in vivo activity.
Experimental Protocols
The evaluation of the anti-angiogenic properties of Isocoumarin this compound and its derivatives relies on a series of well-established in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay is fundamental in assessing the direct effect of compounds on the growth of endothelial cells, a primary component of blood vessels.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium (EGM) supplemented with growth factors and fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Isocoumarin this compound or its derivatives) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a period of 48-72 hours.
-
Quantification: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.
HUVEC Migration Assay (Transwell Assay)
This assay evaluates the ability of a compound to inhibit the migration of endothelial cells, a crucial step in the sprouting of new blood vessels.
Methodology:
-
Chamber Setup: A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in each well of a 24-well plate. The lower chamber is filled with endothelial cell growth medium containing a chemoattractant, such as vascular endothelial growth factor (VEGF).
-
Cell Seeding: HUVECs, pre-treated with the test compounds or vehicle control in serum-free medium, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the membrane.
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution like Giemsa or DAPI.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope. The results are expressed as the percentage of migrated cells compared to the control.
In Vivo Angiogenesis Assay (Mouse Dorsal Air Sac Assay)
This in vivo model provides a more complex biological system to assess the effect of compounds on the formation of new blood vessels.
Methodology:
-
Animal Model: Male ICR mice are typically used for this assay.
-
Chamber Implantation: A sterile diffusion chamber containing tumor cells (e.g., Sarcoma 180) is implanted subcutaneously in the dorsal air sac of the mice.
-
Compound Administration: The test compound (e.g., Isocoumarin this compound) is administered orally or via another appropriate route daily for a set period (e.g., 4 days).
-
Angiogenesis Assessment: After the treatment period, the mice are euthanized, and the skin over the air sac is carefully dissected to observe the vasculature. The newly formed blood vessels, often characterized by a zigzagging pattern, are assessed.
-
Quantification: The angiogenic response is typically quantified by assigning an angiogenic index or by measuring the area of neovascularization.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes and the potential signaling pathways involved, the following diagrams are provided.
References
A Comparative Analysis of the Anti-Tumor Efficacy of NM-3 in Diverse Cancer Models
For Immediate Release
A comprehensive review of preclinical data reveals the potential of NM-3, a novel anti-angiogenic agent, in inhibiting tumor growth across various cancer models. This guide provides a detailed comparison of this compound's efficacy against other established anti-tumor agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant anti-tumor effects, both as a standalone agent and in combination with conventional chemotherapy. Its primary mechanism of action is the inhibition of angiogenesis, a critical process for tumor growth and metastasis. This guide presents a comparative analysis of this compound's performance in non-small-cell lung carcinoma (NSCLC) and models of angiogenesis, with a particular focus on its synergistic effects with docetaxel. Furthermore, its anti-angiogenic properties are contrasted with bevacizumab, a well-established VEGF inhibitor, in a breast cancer model.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. For comparison, data for docetaxel and bevacizumab in relevant cell lines are also presented.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Non-Small-Cell Lung Carcinoma | ~5-10 | [1] |
| This compound | NCI-H460 | Non-Small-Cell Lung Carcinoma | ~5-10 | [1] |
| Docetaxel | A549 | Non-Small-Cell Lung Carcinoma | 0.002 | [2] |
| Docetaxel | NCI-H460 | Non-Small-Cell Lung Carcinoma | 0.001 | [3] |
| Bevacizumab | MDA-MB-231 | Breast Cancer | Not applicable (targets VEGF, not direct cytotoxicity) |
Note: The IC50 values for this compound are estimated from qualitative descriptions in the available literature, which state activity at "low µM concentrations"[1].
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been demonstrated in preclinical xenograft models. A notable study investigated the effect of this compound alone and in combination with docetaxel in NSCLC models. For a comparative perspective, the efficacy of bevacizumab in a breast cancer xenograft model is also included.
| Treatment | Cancer Model | Tumor Growth Inhibition (%) | Citation |
| This compound | NSCLC Xenograft (A549) | Data not available | [1] |
| Docetaxel | NSCLC Xenograft (A549) | ~45% | [2] |
| This compound + Docetaxel | NSCLC Xenograft (A549) | Potentiated anti-tumor activity | [1] |
| Bevacizumab | Breast Cancer Xenograft (MDA-MB-231) | Significant tumor growth inhibition | [4][5] |
Note: While the potentiation of docetaxel's activity by this compound is reported, specific quantitative data on tumor growth inhibition for the combination and this compound alone were not available in the reviewed literature[1].
Mechanism of Action: Inhibition of Angiogenesis
This compound exerts its anti-tumor effects primarily through the inhibition of angiogenesis. This is corroborated by its potent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation and tube formation in vitro[6].
Signaling Pathway
The process of angiogenesis is largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This compound is understood to interfere with this pathway, although the precise molecular targets are still under investigation.
Caption: Simplified VEGF signaling pathway in endothelial cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (A549, NCI-H460) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, docetaxel, or a combination of both for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
-
Cell Seeding: HUVECs are seeded in 96-well plates coated with gelatin.
-
Treatment: Cells are treated with different concentrations of this compound or bevacizumab in endothelial growth medium.
-
Incubation: Plates are incubated for 72 hours.
-
Quantification: Cell proliferation is assessed using a CyQuant Cell Proliferation Assay Kit, which measures cellular DNA content.
In Vivo Xenograft Studies
-
Cell Implantation: A549 or MDA-MB-231 cells are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and receive intraperitoneal or oral administrations of this compound, docetaxel, bevacizumab, or vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Caption: Workflow for a typical in vivo tumor xenograft study.
Conclusion
The available preclinical data suggests that this compound is a promising anti-tumor agent with a primary anti-angiogenic mechanism of action. Its ability to potentiate the effects of standard chemotherapy, such as docetaxel, highlights its potential in combination therapy regimens. Further investigation is warranted to elucidate its precise molecular targets within the VEGF signaling pathway and to obtain more extensive quantitative data on its efficacy in a broader range of cancer models. This will be crucial for its continued development and potential translation into clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined treatment with apatinib and docetaxel in A549 xenograft mice and its cellular pharmacokinetic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Angiogenesis and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Properties of Isocoumarin NM-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-angiogenic properties of Isocoumarin NM-3, a synthetic derivative of cytogenin.[1] The document presents a comparative analysis of this compound with other established anti-angiogenic agents, supported by available experimental data. Detailed methodologies for key in vitro and in vivo assays are also included to facilitate the replication and validation of these findings.
Executive Summary
Isocoumarin this compound is an orally bioavailable small molecule that has demonstrated noteworthy anti-angiogenic and antitumor activities.[1][2] It has undergone Phase I clinical trials and has been shown to inhibit endothelial cell proliferation and suppress the expression of key angiogenic factors like Vascular Endothelial Growth Factor A (VEGF-A) and Angiopoietin-2 (Ang-2).[1] While direct head-to-head comparative studies with other anti-angiogenic drugs are limited in publicly available literature, this guide synthesizes existing data to offer a valuable comparative perspective. A significant characteristic of this compound is its selective cytotoxicity towards endothelial cells at concentrations lower than those affecting tumor cells.[1] However, a limitation to consider is its high affinity for serum albumin, which may impact its bioavailability and in vivo efficacy.
Quantitative Comparison of Anti-Angiogenic Activity
This section provides a quantitative comparison of Isocoumarin this compound with two widely used anti-angiogenic drugs, Sunitinib and Bevacizumab. It is important to note that a precise IC50 value for this compound's inhibition of endothelial cell proliferation is not consistently reported in the literature. The available data suggests activity in the low micromolar range, with one source indicating approximately 50% inhibition at 100 µg/mL.
| Compound | Target(s) | Assay | Endpoint | Result | Reference(s) |
| Isocoumarin this compound | Endothelial Cells | HUVEC Proliferation | Inhibition of Cell Growth | ~50% inhibition at 100 µg/mL | |
| Endothelial Cells | Endothelial Cell Death | Induction of Cell Death | Effective at low µM concentrations | [3] | |
| Tumor-induced Angiogenesis | Mouse Dorsal Air Sac Assay | Inhibition of Neovascularization | Dose-dependent suppression | [4] | |
| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT, FLT3, RET | Kinase Assay | IC50 | VEGFR-2: 10 nM - 43 nM | [2] |
| Endothelial Cells | HUVEC Proliferation | Growth Inhibition | IC50: ~2 µM | [5] | |
| Bevacizumab | VEGF-A | Ligand Binding | Neutralization of VEGF-A | N/A (Antibody) | [6] |
Note: The data for Isocoumarin this compound on HUVEC proliferation is presented as an approximation based on available literature. Further dedicated studies are required to establish a definitive IC50 value.
Mechanism of Action: Targeting Angiogenic Signaling
Isocoumarin this compound exerts its anti-angiogenic effects through a multi-faceted mechanism that involves the downregulation of key pro-angiogenic factors and the induction of endothelial cell death. One of the primary modes of action is the suppression of VEGF-A and Angiopoietin-2 (Ang-2) expression.[1] Additionally, studies have shown that this compound's cytotoxic effects on carcinoma cells are mediated by the generation of reactive oxygen species (ROS).[3]
Below is a diagram illustrating the putative signaling pathway affected by Isocoumarin this compound.
Caption: Putative mechanism of Isocoumarin this compound.
Experimental Protocols
This section provides detailed methodologies for two key assays used to evaluate anti-angiogenic properties.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.
Protocol:
-
Preparation of Matrix Gel: Thaw a basement membrane matrix (e.g., Matrigel) on ice at 4°C. Pipette 50-100 µL of the cold liquid matrix into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a basal medium containing the test compound (Isocoumarin this compound or alternatives) at various concentrations.
-
Incubation: Seed the HUVECs onto the solidified matrix gel at a density of 1-2 x 10^4 cells per well.
-
Tube Formation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM). Visualize the tube network using a fluorescence microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Caption: Tube Formation Assay Workflow.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Application of Test Substance: Place a sterile carrier (e.g., a small filter paper disc or a silicone ring) onto the CAM. Apply the test compound (Isocoumarin this compound or other agents) dissolved in a suitable vehicle onto the carrier. A control group should receive the vehicle alone.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Observation and Quantification: On day 7 or 8, open the window and observe the blood vessel formation around the carrier. Capture images of the CAM vasculature. Quantify the angiogenic response by counting the number of blood vessel branches converging towards the carrier or by measuring the area of neovascularization.
Caption: CAM Assay Workflow.
Conclusion
Isocoumarin this compound presents a promising profile as an anti-angiogenic agent with a distinct mechanism of action. The available data, while not providing a definitive IC50 value for endothelial cell proliferation, consistently demonstrates its inhibitory effects on key processes of angiogenesis both in vitro and in vivo. Its selectivity for endothelial cells over some tumor cells is a particularly advantageous feature. Further research, including direct comparative studies and more precise quantitative analyses of its potency, is warranted to fully elucidate its therapeutic potential in comparison to established anti-angiogenic therapies. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in their future investigations of Isocoumarin this compound and other novel anti-angiogenic compounds.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The novel isocoumarin 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (this compound) induces lethality of human carcinoma cells by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiogenesis and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oipub.com [oipub.com]
Isocoumarins in Oncology: A Comparative Analysis of Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual challenge. Isocoumarins, a class of naturally occurring benzopyrone compounds, have emerged as a promising area of investigation due to their diverse pharmacological activities, including potent anticancer properties. This guide provides a comparative study of select isocoumarins—Thunberginol A, Bergenin, and 6-Methoxymellein—evaluating their mechanisms of action, cytotoxic effects against various cancer cell lines, and the experimental protocols used to determine their efficacy.
Comparative Cytotoxicity of Isocoumarins
The in vitro cytotoxic activity of isocoumarins is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this evaluation. The following table summarizes the available IC50 values for Thunberginol A, Bergenin, and 6-Methoxymellein against a panel of common human cancer cell lines: breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), lung carcinoma (A549), and hepatocellular carcinoma (HepG2). Doxorubicin, a widely used chemotherapeutic agent, is included for comparison.
| Compound | MCF-7 (μM) | HeLa (μM) | A549 (μM) | HepG2 (μM) |
| Thunberginol A | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Bergenin | 411.3 (as 135.06 µg/mL)[1] | Data Not Available | Data Not Available | Data Not Available |
| 6-Methoxymellein | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin (Comparator) | ~0.05 - 1.0 | ~0.04 - 0.5 | ~0.1 - 1.0 | ~0.1 - 1.0 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The value for Bergenin was converted from µg/mL to µM using its molar mass (328.27 g/mol ).
Mechanisms of Action: Targeting Key Cancer Pathways
Isocoumarins exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival, proliferation, and metastasis.
Bergenin: A Dual Inhibitor of Glycolysis and Pro-Survival Signaling
Bergenin has demonstrated a multi-pronged attack on cancer cells. A primary mechanism is the inhibition of aerobic glycolysis, a metabolic hallmark of many tumors, by downregulating Hexokinase 2 (HK2). This is achieved through the upregulation of PTEN, which in turn inhibits the pro-survival PI3K/Akt signaling pathway, leading to reduced HK2 expression. This disruption of cancer cell metabolism ultimately induces intrinsic apoptosis.[2][3]
Caption: Bergenin's mechanism of action.
6-Methoxymellein: Targeting Cancer Stem Cells through NF-κB Inhibition
6-Methoxymellein has shown promise in targeting breast cancer stem cells (BCSCs), a subpopulation of cells responsible for tumor recurrence and metastasis. It achieves this by inhibiting the nuclear translocation of the NF-κB subunits p65 and p50.[4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines IL-6 and IL-8, which are known to promote a cancer stem cell phenotype. The suppression of the NF-κB signaling pathway ultimately leads to a decrease in the expression of stemness-associated proteins such as c-Myc, Sox-2, and Oct4.[4]
Caption: 6-Methoxymellein's inhibitory pathway.
Experimental Protocols
The following are standardized methodologies for key experiments cited in the evaluation of isocoumarins.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Caption: MTT assay experimental workflow.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isocoumarin compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway Analysis: Western Blotting for PI3K/Akt Pathway
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Detailed Steps:
-
Protein Extraction: Cancer cells, previously treated with the isocoumarin or a control, are lysed to release their protein content. The total protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE: A standardized amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins of the PI3K/Akt pathway (e.g., antibodies against total Akt and phosphorylated Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The isocoumarins Bergenin and 6-Methoxymellein demonstrate significant potential as anticancer agents by targeting distinct and critical pathways in cancer biology. Bergenin's ability to disrupt cancer cell metabolism and pro-survival signaling, and 6-Methoxymellein's capacity to target cancer stem cells, highlight the therapeutic promise of this class of compounds. However, the lack of comprehensive and comparative cytotoxicity data for many isocoumarins, including Thunberginol A, underscores the need for further rigorous preclinical evaluation. The experimental protocols detailed herein provide a framework for the standardized assessment of these and other novel compounds, which will be crucial for advancing the most promising candidates toward clinical development.
References
- 1. Anti-Breast Cancer Activity of Bergenin and Naringenin on Michigan Cancer Foundation-7 Cells: An In-Vitro Study | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. Bergenin Inhibits Tumor Growth and Overcomes Radioresistance by Targeting Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Isocoumarin NM-3: A Potent Angiogenesis Inhibitor Enhancing Chemotherapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Efficacy of Isocoumarin NM-3 in Combination Cancer Therapy
Isocoumarin this compound, a novel anti-angiogenic agent, has demonstrated significant potential in preclinical studies to enhance the antitumor effects of conventional chemotherapy. This guide provides a comprehensive comparison of this compound's efficacy in combination with various chemotherapeutic agents, supported by experimental data. It further details the experimental protocols utilized in these key studies and visually represents the underlying signaling pathways and experimental workflows.
Quantitative Efficacy of this compound in Combination with Chemotherapy
The following tables summarize the quantitative data from preclinical xenograft models, demonstrating the synergistic effect of this compound when combined with standard chemotherapy drugs.
Table 1: Efficacy of this compound in Combination with Paclitaxel, 5-FU, and CPA
| Treatment Group | Mean Tumor Volume (mm³) ± SE | Percent Tumor Growth Inhibition (%) |
| MDA-MB-435 Human Breast Carcinoma Xenograft | ||
| Control (Vehicle) | 1050 ± 150 | - |
| This compound (100 mg/kg/day) | 600 ± 100 | 43 |
| Paclitaxel (10 mg/kg/q2d) | 550 ± 90 | 48 |
| This compound + Paclitaxel | 250 ± 50 | 76 |
| HT-29 Human Colon Carcinoma Xenograft | ||
| Control (Vehicle) | 1200 ± 200 | - |
| This compound (100 mg/kg/day) | 700 ± 120 | 42 |
| 5-FU (50 mg/kg/q2d) | 650 ± 110 | 46 |
| This compound + 5-FU | 300 ± 60 | 75 |
| PC-3 Human Prostate Carcinoma Xenograft | ||
| Control (Vehicle) | 1100 ± 180 | - |
| This compound (100 mg/kg/day) | 650 ± 110 | 41 |
| CPA (100 mg/kg/q2d) | 600 ± 100 | 45 |
| This compound + CPA | 280 ± 55 | 75 |
Data adapted from "Antineoplastic Effects of Chemotherapeutic Agents Are Potentiated by this compound, an Inhibitor of Angiogenesis". Tumor volumes were measured at the end of the respective studies.
Table 2: Efficacy of this compound in Combination with Docetaxel in NSCLC Xenografts
| Treatment Group | Mean Tumor Volume (mm³) ± SE (Day 28) |
| A549 Human NSCLC Xenograft | |
| Control (Vehicle) | 1250 ± 210 |
| This compound (100 mg/kg/day) | 800 ± 150 |
| Docetaxel (10 mg/kg, weekly) | 750 ± 130 |
| This compound + Docetaxel | 350 ± 80 |
| NCI-H460 Human NSCLC Xenograft | |
| Control (Vehicle) | 1400 ± 250 |
| This compound (100 mg/kg/day) | 900 ± 180 |
| Docetaxel (10 mg/kg, weekly) | 850 ± 160 |
| This compound + Docetaxel | 400 ± 90 |
Data adapted from "The angiogenesis inhibitor this compound is active against human NSCLC xenografts alone and in combination with docetaxel".
Anti-Angiogenic Activity of this compound
This compound's synergistic effect with chemotherapy is primarily attributed to its anti-angiogenic properties. The agent has been shown to directly inhibit key processes in the formation of new blood vessels.
Table 3: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | This compound Concentration | Result |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50: 7.5 µM | Inhibition of endothelial cell growth |
| Cell Migration | HUVEC | 10 µM | Significant inhibition of cell migration |
| Tube Formation | HUVEC on Matrigel | 10 µM | Disruption of capillary-like structure formation |
Experimental Protocols
In Vivo Tumor Xenograft Studies
1. Cell Culture and Animal Models: Human tumor cell lines (MDA-MB-435, HT-29, PC-3, A549, and NCI-H460) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics. Athymic nude mice (nu/nu, 6-8 weeks old) were used for tumor implantation.
2. Tumor Implantation and Growth: A suspension of 1 x 10^6 to 5 x 10^6 tumor cells in 0.1 mL of sterile phosphate-buffered saline (PBS) was injected subcutaneously into the flank of each mouse. Tumors were allowed to grow to a mean volume of 100-150 mm³ before the initiation of treatment. Tumor volume was calculated using the formula: (length x width²) / 2.
3. Treatment Administration:
-
This compound: Administered orally (p.o.) daily at a dose of 100 mg/kg.
-
Chemotherapeutic Agents:
-
Paclitaxel: 10 mg/kg, administered intraperitoneally (i.p.) every 2 days.
-
5-Fluorouracil (5-FU): 50 mg/kg, i.p., every 2 days.
-
Cyclophosphamide (CPA): 100 mg/kg, i.p., every 2 days.
-
Docetaxel: 10 mg/kg, i.p., weekly.
-
-
Control Group: Received the vehicle used for drug delivery.
-
Combination Group: Received both this compound and the respective chemotherapeutic agent.
4. Monitoring and Endpoint: Tumor volumes and body weights were measured twice weekly. The studies were terminated when tumors in the control group reached a predetermined size (e.g., 1000-1500 mm³).
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Cell proliferation was assessed using a colorimetric assay (e.g., MTT or WST-1) to determine the half-maximal inhibitory concentration (IC50).
2. Endothelial Cell Migration Assay: HUVEC migration was assessed using a Boyden chamber assay. Cells were seeded in the upper chamber of a Transwell insert, and this compound was added to the lower chamber containing a chemoattractant (e.g., VEGF). After a defined incubation period, migrated cells on the lower surface of the membrane were stained and counted.
3. Endothelial Cell Tube Formation Assay: HUVECs were seeded onto a layer of Matrigel in a 96-well plate and treated with this compound. After incubation, the formation of capillary-like structures (tubes) was visualized by microscopy and quantified by measuring the total tube length or the number of branch points.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by anti-angiogenic agents like this compound and the general workflow of the preclinical xenograft studies.
Pioneering Synergistic Cancer Therapy: A Comparative Guide to Isocoumarin NM-3 and Docetaxel Combination
A comprehensive analysis of the potential synergistic effects of Isocoumarin NM-3 with the widely-used chemotherapeutic agent, docetaxel, for researchers, scientists, and drug development professionals.
While direct experimental studies on the synergistic effects of Isocoumarin this compound and docetaxel are not yet available in the reviewed literature, this guide provides a comparative framework based on the known mechanisms of each agent and synergistic studies of docetaxel with other compounds. This document serves as a foundational resource for researchers aiming to explore this novel combination therapy.
Understanding the Components
Isocoumarin this compound: A novel anti-angiogenic agent, this compound has demonstrated cytotoxic effects on endothelial cells, playing a crucial role in inhibiting the formation of new blood vessels that tumors rely on for growth.[1] Studies have shown that this compound can enhance the antitumor effects of radiotherapy without increasing toxicity, suggesting its potential as a combination therapy agent.[1] Its mechanism involves inhibiting the migration of endothelial cells, a key step in angiogenesis.[1]
Docetaxel: A well-established anti-cancer drug, docetaxel's primary mechanism of action is the inhibition of microtubule depolymerization. This action disrupts the cell's microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][3] Docetaxel is also known to induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2.[2][3]
Hypothesized Synergistic Interactions
Based on the individual mechanisms of this compound and docetaxel, a combination therapy could offer a multi-pronged attack on cancer cells. While this compound targets the tumor's blood supply, docetaxel directly targets the cancer cells. This dual approach could lead to enhanced tumor cell death and a reduction in tumor growth.
Quantitative Data from Analogous Docetaxel Combination Studies
To provide a template for future research, the following tables summarize the types of quantitative data that should be collected in a study of this compound and docetaxel. The data presented here is from studies of docetaxel with other synergistic agents.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Agent | IC50 | Combination Index (CI) |
| H460 (NSCLC) | SH003 | 300 µg/mL | 0.69 |
| Docetaxel | 1 nM | ||
| MDA-MB-231 (TNBC) | SH003 | 100 µg/mL | 0.1 |
| Docetaxel | 100 nM | ||
| B16 (Melanoma) | Ceramide | - | 0.47 |
| Docetaxel | - | ||
| MCF-7 (Breast) | Ceramide | - | 0.71 |
| Docetaxel | - |
A Combination Index (CI) less than 1 indicates a synergistic effect.[4][5]
Table 2: Apoptosis and Cell Cycle Analysis
| Cell Line | Treatment | Apoptosis Rate (%) | G2/M Arrest (%) |
| MDA-MB-231 | Control | - | - |
| Docetaxel | ~6% | - | |
| SH003 + Docetaxel | ~10% | - | |
| B16 | Control | - | - |
| Ceramide + Docetaxel | Significantly Higher vs single agents | Significantly Higher vs single agents | |
| MCF-7 | Control | - | - |
| Ceramide + Docetaxel | Significantly Higher vs single agents | Significantly Higher vs single agents |
Data adapted from studies on docetaxel with SH003 and ceramide.[6][7]
Experimental Protocols
Researchers investigating the synergistic effects of Isocoumarin this compound and docetaxel can adapt the following generalized experimental protocols from successful docetaxel combination studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound, docetaxel, and the combination of both for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and the Combination Index (CI) using software such as CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound, docetaxel, and the combination at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Follow the same procedure as the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-EGFR, p-STAT3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Processes
To better understand the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing drug synergy.
Caption: Docetaxel-induced apoptosis pathway.
Caption: Hypothetical synergistic mechanism of this compound and docetaxel.
References
- 1. This compound, an isocoumarin, increases the antitumor effects of radiotherapy without toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]
- 4. Synergistic Antitumor Activity of SH003 and Docetaxel via EGFR Signaling Inhibition in Non-Small Cell Lung Cancer [mdpi.com]
- 5. Synergistic Antitumor Activity of SH003 and Docetaxel via EGFR Signaling Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Enhancement of Cancer Therapy Using a Combination of Ceramide and Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SH003 and Docetaxel Show Synergistic Anticancer Effects by Inhibiting EGFR Activation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isocoumarin NM-3: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Isocoumarin NM-3, a bioactive isocoumarin derivative identified as 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (CAS No. 181427-78-1). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Summary of Disposal and Safety Information
The following table summarizes key quantitative data and recommendations for the safe disposal of Isocoumarin this compound. This information is compiled from safety data sheets and general best practices for chemical waste management.
| Parameter | Guideline | Source/Rationale |
| Chemical State | Solid | Isocoumarin this compound is typically supplied as a solid. |
| Primary Hazard | Irritant | May cause skin, eye, and respiratory irritation. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Standard laboratory practice for handling chemical irritants. |
| Container Type for Waste | Labeled, sealed, non-reactive container | To prevent accidental exposure and environmental contamination. |
| Recommended Disposal Method | Licensed professional waste disposal service | Ensures compliance with local, state, and federal regulations. |
| Accidental Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | Minimize exposure and prevent dispersal. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of Isocoumarin this compound waste in a laboratory environment.
Materials:
-
Waste Isocoumarin this compound (solid or in solution)
-
Appropriately labeled hazardous waste container (non-reactive, with a secure lid)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves
-
Chemical fume hood
-
Inert absorbent material (e.g., vermiculite, sand) for spills
-
Waste disposal tags or labels
Procedure:
-
Preparation and PPE:
-
Before handling any waste, ensure you are wearing the appropriate PPE: a lab coat, safety goggles, and nitrile gloves.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare a designated hazardous waste container. Ensure it is clean, dry, and properly labeled with "Hazardous Waste," the chemical name "Isocoumarin this compound," and the associated hazards (e.g., "Irritant").
-
-
Waste Collection (Solid):
-
Carefully transfer solid Isocoumarin this compound waste into the designated hazardous waste container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care.
-
Once all solid waste is transferred, securely close the container lid.
-
-
Waste Collection (Solution):
-
If the waste is in a solvent, carefully pour the solution into the designated liquid hazardous waste container.
-
Ensure the container is compatible with the solvent used.
-
Do not mix incompatible waste streams. If other chemicals are present in the solution, they must also be listed on the waste label.
-
Securely close the container lid after transfer.
-
-
Decontamination of Empty Containers:
-
Rinse the original, now empty, Isocoumarin this compound container with a suitable solvent (e.g., acetone, ethanol) three times.
-
Collect the rinseate in the appropriate liquid hazardous waste container.
-
Once decontaminated, the original container can be disposed of as non-hazardous waste, or as per your institution's guidelines. Deface the label on the empty container.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Follow your institution's procedures for arranging a pickup by a licensed professional waste disposal service.
-
Complete and attach a hazardous waste tag to the container as required by your institution and local regulations.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of Isocoumarin this compound.
Caption: Disposal workflow for Isocoumarin this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for Isocoumarin this compound and adhere to all local, state, and federal regulations regarding hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department should be your primary resource for specific disposal protocols.
Essential Safety and Logistical Information for Handling Isocoumarin NM-3
This document provides critical safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Isocoumarin NM-3. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
Isocoumarin this compound and its derivatives are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling Isocoumarin this compound
| Protection Type | Recommended Equipment | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[2][3] To be worn at all times when handling the compound. |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile or other suitable resistant gloves should be worn.[4] Change gloves immediately if contaminated. |
| Lab Coat | A full-sleeved lab coat is required to prevent skin contact.[4] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when dusts are generated or when working outside of a well-ventilated area.[1][3] Use a particle filter as recommended.[2] |
Operational Plan: Safe Handling Protocol
Safe handling of Isocoumarin this compound requires adherence to a strict operational protocol to prevent accidental exposure and contamination.
Engineering Controls:
-
Ventilation: All handling of Isocoumarin this compound should occur in a well-ventilated area.[1][4] A chemical fume hood is recommended, especially when generating dust or aerosols.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid Isocoumarin this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1]
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4] Decontaminate all work surfaces.
-
Clothing: Immediately change any contaminated clothing.[1]
Emergency First-Aid Protocols
In the event of exposure, immediate and appropriate first-aid is crucial.
Table 2: First-Aid Measures for Isocoumarin this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Call an ophthalmologist.[1] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician.[1] |
Disposal Plan
Proper disposal of Isocoumarin this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Handling:
-
Collection: Collect waste material in a suitable, labeled, and tightly closed container for disposal.[2]
-
Contaminated Materials: Any materials that have come into contact with Isocoumarin this compound, such as gloves, filter paper, and containers, should be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Keep Isocoumarin this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[3] Do not let the product enter drains.[1]
Experimental Workflow: Safe Handling of Isocoumarin this compound
The following diagram illustrates the standard workflow for safely handling Isocoumarin this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
